6-Bromoquinoline-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCYMZZDAUVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703467 | |
| Record name | 6-Bromoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-68-6 | |
| Record name | 6-Bromoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromoquinoline-3-carbaldehyde basic properties
An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This compound (CAS No. 1196155-68-6) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a reactive aldehyde group, and a versatile bromine atom, makes it a pivotal building block for the synthesis of complex molecular architectures. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, lending immediate value to its derivatives for drug discovery programs.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, chemical reactivity, and applications of this compound, grounded in established chemical principles and supported by detailed experimental protocols.
Physicochemical and Structural Properties
This compound is a polyfunctional molecule whose properties are dictated by the interplay of its quinoline ring system, electrophilic aldehyde, and the bromo-substituent on the benzene moiety.[1] At room temperature, it is typically a light yellow to greenish-yellow solid.[2]
Data Summary
A consolidated summary of the key physicochemical properties for this compound is presented below. It is important to note that while some properties are computationally predicted, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 1196155-68-6 | [1] |
| Molecular Formula | C₁₀H₆BrNO | [3] |
| Molecular Weight | 236.06 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Appearance | Light yellow to green yellow solid | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2][4] |
| Solubility | Expected to be soluble in polar aprotic solvents like DCM, THF, and DMF. | Inferred[5][6] |
| Melting Point | Data not available in reviewed literature. | - |
| Boiling Point | Not applicable (solid). | - |
| XLogP3 (Computed) | 2.3 | Inferred[1] |
| Topological Polar Surface Area | 30.0 Ų | Inferred[1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.5-9.5 ppm). Key diagnostic signals would include:
-
A singlet for the aldehyde proton (-CHO) downfield, typically between δ 10.0 and 11.0 ppm.[7]
-
Two sharp singlets or narrow doublets at the most downfield region of the aromatic signals, corresponding to H-2 and H-4 of the quinoline ring.[8][9]
-
The protons on the brominated benzene ring (H-5, H-7, H-8) will appear as a distinct set of doublets and a doublet of doublets, shifted according to the electronic effects of the bromine atom.[10]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-195 ppm.
-
The spectrum will show 10 distinct aromatic carbon signals, with chemical shifts influenced by the nitrogen atom, the bromine atom, and the aldehyde group.
-
-
FTIR (KBr Pellet):
-
A strong, sharp carbonyl (C=O) stretching band from the aldehyde group is expected around 1690-1710 cm⁻¹.[7]
-
Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of peaks around 2700-2900 cm⁻¹.[7]
-
Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.[7]
-
-
Mass Spectrometry (EI):
-
The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 235 and 237, which is the isotopic signature of a single bromine atom.
-
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound involves a two-step sequence: the Skraup synthesis or equivalent method to form the 6-bromoquinoline precursor, followed by a regioselective formylation.
Core Synthetic Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11] The quinoline ring system is sufficiently electron-rich to undergo this electrophilic substitution, with formylation occurring preferentially at the C-3 position.
The causality for this regioselectivity lies in the electronic nature of the quinoline ring. The nitrogen atom deactivates the pyridinic ring towards electrophilic attack, directing the substitution to the benzenoid ring. However, among the available positions, the C-3 position is activated for electrophilic attack in a manner analogous to indole chemistry.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of quinolines and related heterocycles.[12] It is designed as a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Materials:
-
6-Bromoquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Dichloromethane (DCM) (Optional co-solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate and Hexanes (Eluent)
Procedure:
-
Reagent Preparation (0 °C): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 6-bromoquinoline). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.
-
Substrate Addition: Dissolve 6-Bromoquinoline (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling every hour. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Derivatization Potential
The dual functionality of this compound provides two orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.
Reactions of the Aldehyde Group
The aldehyde functional group is a versatile electrophile and can undergo a wide array of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid using various oxidizing agents such as silver nitrate, potassium permanganate, or Oxone.[13][14] This carboxylic acid derivative is a valuable intermediate for amide coupling reactions.
-
Reduction: Selective reduction to the primary alcohol, (6-bromoquinolin-3-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of amino derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension via olefination is readily achievable to form α,β-unsaturated systems.
-
Condensation Reactions: It can serve as an electrophile in aldol, Knoevenagel, and other condensation reactions.
Reactions of the Bromo Substituent
The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[2]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl or vinyl boronic acids/esters is a robust method to form biaryl or styrenyl quinolines.[15] This is one of the most powerful reactions for scaffold elaboration in drug discovery.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), yields arylalkynyl quinolines.[16]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 6-aminoquinoline derivatives.
-
Heck Coupling: Reaction with alkenes can introduce vinyl substituents at the 6-position.
Protocol: Oxidation to 6-Bromoquinoline-3-carboxylic acid
This protocol is based on a reliable method for oxidizing quinoline aldehydes.[13]
Materials:
-
This compound (1.0 eq)
-
Silver nitrate (AgNO₃) (1.6 eq)
-
Sodium hydroxide (NaOH) (5.0 eq)
-
Ethanol (EtOH)
-
Water
-
15% Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 6 mL per mmol of aldehyde).
-
Oxidant Addition: In a separate beaker, prepare a warm solution of AgNO₃ (1.6 eq) in ethanol (approx. 3 mL per mmol of AgNO₃) and add it to the aldehyde suspension with stirring.
-
Base Addition: Prepare a solution of NaOH (5.0 eq) in 80% aqueous ethanol (approx. 3 mL per mmol of NaOH). Add this solution dropwise to the reaction mixture over 15 minutes at room temperature. A black precipitate of silver oxide will form.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue to dissolve the sodium salt of the product.
-
Precipitation: Acidify the aqueous solution to pH 1 with 15% HCl. The carboxylic acid will precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven to yield 6-bromoquinoline-3-carboxylic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust method for C-C bond formation at the C-6 position.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add toluene and ethanol (e.g., a 4:1 mixture) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the degassed 2M Na₂CO₃ solution. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[17]
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Research and Development
The synthetic versatility of this compound makes it a valuable starting material in several high-value research areas.
-
Medicinal Chemistry: As a "scaffold molecule," it provides the core structure for building libraries of novel compounds for biological screening.[1] The quinoline core is associated with a wide range of activities, including anticancer, antimalarial, and antibacterial properties.[6] By modifying the aldehyde and bromo positions, researchers can systematically explore structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
-
Complex Molecule Synthesis: It serves as a key intermediate in multi-step syntheses of natural products and complex pharmaceutical agents. The aldehyde can be used to construct side chains, while the bromo-group allows for the late-stage introduction of molecular complexity.
-
Materials Science: The rigid, planar quinoline system can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The aldehyde and bromo groups allow for covalent linkage into polymer backbones or onto surfaces.
Safety and Handling
-
Hazard Classification (Inferred):
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Irritation: Expected to cause skin irritation.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated, use an appropriate particulate respirator.
-
-
Handling and Storage:
Conclusion
This compound stands out as a strategic and versatile chemical intermediate. Its bifunctional nature allows for sequential and orthogonal chemical modifications, providing a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers an efficient entry point to novel quinoline-based therapeutics. For synthetic chemists, it is a valuable tool for building sophisticated molecular architectures. Adherence to the detailed protocols and safety guidelines presented in this guide will enable scientists and researchers to effectively and safely leverage the full synthetic potential of this important compound.
References
- 1. Buy this compound | 1196155-68-6 [smolecule.com]
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- 4. chiralen.com [chiralen.com]
- 5. Quinoline-7-carbaldehyde | 49573-30-0 [amp.chemicalbook.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. ijsr.net [ijsr.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Quinolinecarboxaldehyde | C10H7NO | CID 83641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. chemijournal.com [chemijournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chemscene.com [chemscene.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. solutions.covestro.com [solutions.covestro.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde
CAS Number: 1196155-68-6
Introduction
6-Bromoquinoline-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, appearing in numerous biologically active compounds, while the bromo and aldehyde functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, key reactions, and applications, with a focus on its role as a precursor in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1196155-68-6 | [1] |
| Molecular Formula | C₁₀H₆BrNO | [1] |
| Molecular Weight | 236.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [1] |
| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).
Reaction Mechanism: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Attack: The electron-rich 6-bromoquinoline attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the quinoline ring system favor substitution at the C-3 position.
-
Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the quinoline ring.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt intermediate to yield the final aldehyde product, this compound.
References
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Bromoquinoline-3-carbaldehyde
This guide provides a comprehensive technical overview of 6-Bromoquinoline-3-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and its role as a versatile synthon in the construction of complex, biologically relevant molecules.
Introduction: The Strategic Importance of a Functionalized Quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs, most notably the anti-malarial agent quinine.[1] Its rigid, bicyclic aromatic system provides an excellent platform for introducing functional groups in a well-defined three-dimensional space, making it a "privileged scaffold" for interacting with biological targets.[1]
This compound (CAS: 1196155-68-6) emerges as a particularly valuable derivative.[2] It uniquely combines three critical structural features:
-
A quinoline core , providing the foundational aromatic framework.
-
A bromine atom at the 6-position , serving as a versatile handle for late-stage functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
A carbaldehyde group at the 3-position , a reactive site for a myriad of transformations including condensations, oxidations, reductions, and cyclizations.
This trifecta of functionalities establishes this compound as a powerful intermediate for the modular synthesis of complex, poly-functionalized quinoline derivatives with potential therapeutic applications.[2]
Physicochemical and Structural Properties
A summary of the core physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1196155-68-6 | [2] |
| Molecular Formula | C₁₀H₆BrNO | [2][3] |
| Molecular Weight | 236.06 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [2][3] |
| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of an acetanilide precursor in a one-pot procedure.[5][6]
While a specific protocol for this compound is not extensively detailed in the available literature, the following experimental procedure is a robust, field-proven methodology adapted from the synthesis of structurally analogous 2-chloro-6-substituted-quinoline-3-carbaldehydes.[4] The causality behind this choice rests on the well-established mechanism of the Vilsmeier-Haack reaction on various acetanilides to yield the corresponding quinolines.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize this compound from 4-bromoacetanilide.
Materials:
-
4-bromoacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.
-
To the cooled DMF, add phosphorus oxychloride (POCl₃, 4 molar equivalents) dropwise with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to afford this compound as a solid product.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of this compound.
Spectroscopic Profile and Structural Elucidation
The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Although a complete, published dataset for this specific molecule is scarce, we can predict its spectral characteristics based on data from its parent scaffold, 6-bromoquinoline, and related quinoline-3-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six aromatic protons and the aldehyde proton.
-
Aldehyde Proton (-CHO): A sharp singlet is anticipated far downfield, typically in the range of δ 9.9-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Quinoline Protons: The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded among the ring protons due to the electron-withdrawing effect of the nitrogen atom. H2 and H4 will likely appear as singlets or narrow doublets. The protons on the benzene ring (H5, H7, H8) will exhibit characteristic doublet and doublet of doublets splitting patterns based on their ortho and meta couplings. Based on data for 6-bromoquinoline, H5 and H7 would show a doublet of doublets, while H8 would be a doublet.[7]
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Aldehyde Carbonyl (C=O): The carbonyl carbon signal will be the most downfield, typically appearing around δ 190-195 ppm.
-
Aromatic Carbons: The nine aromatic carbons will resonate in the typical range of δ 120-155 ppm. The carbon atom attached to the bromine (C6) and the carbons adjacent to the nitrogen (C2, C8a) will have their chemical shifts influenced by these heteroatoms.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are characteristic of the C-H bond in an aldehyde.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak [M]⁺: The spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 235 and m/z 237.
-
Fragmentation: A significant fragment ion peak is expected at [M-1]⁺ corresponding to the loss of the aldehyde proton. Another prominent fragment would be [M-29]⁺, corresponding to the loss of the entire CHO group.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a highly versatile synthon for constructing diverse heterocyclic systems.
Reactions at the Aldehyde Group
The aldehyde moiety is a gateway to numerous chemical transformations, including:
-
Condensation Reactions: It readily reacts with active methylene compounds, amines, hydrazines, and hydroxylamines to form a wide array of derivatives.
-
Oxidation: Can be oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid.
-
Reduction: Can be selectively reduced to 6-bromoquinolin-3-yl)methanol.
-
Wittig Reaction: Reacts with phosphorus ylides to form vinyl-substituted quinolines.
Reactions at the Bromo Group
The C-Br bond at the 6-position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables the late-stage diversification of complex molecules.
Application as a Synthon for Fused Heterocycles
A significant application of this molecule is in the synthesis of fused heterocyclic systems of medicinal interest. For example, it is a key precursor for pyrazolo[4,3-c]quinolines . These compounds have garnered attention for their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[8]
The general synthetic pathway involves the reaction of a 4-chloro-pyrazolo[4,3-c]quinoline intermediate with various anilines. The precursor to this intermediate is derived from quinoline-3-carbaldehyde derivatives.[8]
Caption: Role as a synthon for Pyrazolo[4,3-c]quinoline derivatives.
Conclusion
This compound is a strategically designed molecule that serves as a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure, featuring orthogonally reactive aldehyde and bromide functional groups on a privileged quinoline scaffold, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. The insights into its synthesis, spectroscopic properties, and chemical reactivity provided in this guide underscore its importance and potential for accelerating the discovery and development of novel therapeutic agents and functional materials.
References
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- 5. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of 6-Bromoquinoline-3-carbaldehyde: A Framework for Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. 6-Bromoquinoline-3-carbaldehyde, a functionalized derivative, represents a promising starting point for drug discovery. However, its specific mechanism of action (MoA) is not extensively documented in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the MoA of this and similar novel chemical entities. We will move from foundational knowledge and hypothesis generation to a detailed exploration of modern experimental strategies, including phenotypic screening, target identification, pathway analysis, and structure-activity relationship (SAR) studies. This document serves not as a static review of a known mechanism, but as a practical, in-depth guide to the process of discovery itself.
Part 1: Foundational Knowledge and Hypothesis Generation
The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest from biochemists and medicinal chemists. They are reported to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.
Physicochemical Properties of this compound
A clear understanding of the molecule's basic properties is the first step in any investigation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO | [3] |
| Molecular Weight | 236.06 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [3] |
| PubChem CID | 53465783 | [3] |
The presence of a bromine atom at the 6-position and a reactive carbaldehyde (formyl) group at the 3-position are key features.[4] The bromine atom, an electron-withdrawing group, can influence the electronic properties of the quinoline ring system and may be crucial for target binding.[5] The carbaldehyde group is a versatile chemical handle, readily participating in reactions to form Schiff bases or other derivatives, but also potentially acting as a hydrogen bond acceptor or a reactive species in a biological context.[4]
Review of Bioactivities in Quinoline Analogs
The known activities of structurally related compounds provide a strong basis for forming testable hypotheses.
-
Anticancer and Cytotoxic Activity: Numerous bromo-substituted quinolines have demonstrated significant antiproliferative potency against various cancer cell lines, including lung, cervical, and colon cancer.[6][7] The mechanism often involves the induction of apoptosis or cell cycle arrest.
-
Enzyme Inhibition: The quinoline scaffold is a potent inhibitor of various enzymes. Specific examples include:
-
DNA-acting Enzymes: Certain quinoline-based compounds can intercalate with DNA and inhibit enzymes like DNA methyltransferases (DNMTs) and polymerases, leading to a DNA damage response.[8][9]
-
Kinases: As a core structure in many approved kinase inhibitors, the quinoline ring is known to target the ATP-binding pocket of enzymes like EGFR tyrosine kinase.
-
Metabolic Enzymes: Derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), carbonic anhydrases, α-amylase, and α-glycosidase.[7][10][11]
-
-
Antimicrobial Activity: Halogenated quinolines are integral to many antibacterial and antimalarial drugs, with their MoA often involving the inhibition of essential bacterial enzymes like DNA gyrase.[7]
Formulation of Plausible Hypotheses
Based on the evidence from related compounds, we can formulate three primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Direct Enzyme Inhibition. The compound directly binds to and inhibits the activity of one or more enzymes critical for cell survival or proliferation, such as a protein kinase, DNA methyltransferase, or a metabolic enzyme.
-
Hypothesis 2: DNA Intercalation and Damage. The planar quinoline ring intercalates into DNA, disrupting DNA replication and transcription and triggering a p53-mediated DNA damage response.[8][9]
-
Hypothesis 3: Broad-Spectrum Cytotoxicity. The compound disrupts fundamental cellular processes through mechanisms such as inducing oxidative stress or compromising membrane integrity, leading to generalized cytotoxicity observed in cancer cells or microbes.
Part 2: A Step-by-Step Experimental Framework for MoA Elucidation
This section details a logical, multi-faceted experimental workflow designed to rigorously test our hypotheses.
Phase 1: Initial Phenotypic Screening
The first step is to confirm and quantify the compound's biological effect in relevant cellular models. This provides the quantitative basis (e.g., IC₅₀ values) for all subsequent mechanistic studies.
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[5]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, HT29 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
A similar approach, the microdilution assay, can be used to determine the Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains.[7]
| Hypothetical Phenotypic Screening Results | |
| Cell Line / Organism | IC₅₀ / MIC (µM) |
| A549 (Lung Cancer) | 12.5 |
| HT29 (Colon Cancer) | 8.2 |
| Staphylococcus aureus | 25.0 |
| Escherichia coli | >100 |
Phase 2: Biological Target Identification
Identifying the direct molecular target(s) of a compound is the most critical and challenging step in MoA studies. Using multiple, orthogonal methods is essential for building a strong case.
Computational methods can rapidly generate hypotheses by predicting how the compound might bind to the known structures of various proteins.[12][13]
-
Causality: Molecular docking simulates the interaction between a ligand (our compound) and a protein target. By screening a library of known drug targets (e.g., kinases, DNA gyrases, carbonic anhydrases), we can prioritize proteins that show favorable binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with this compound.[14][15][16] This provides a list of putative targets for subsequent experimental validation.
This biochemical approach uses a modified version of the compound to physically isolate its binding partners from a complex biological sample.[17][18][19]
-
Causality: This method provides direct physical evidence of a compound-protein interaction. By immobilizing the compound on a solid support (e.g., agarose beads), it can be used as "bait" to "pull down" its specific protein targets from a cell lysate. Non-binding proteins are washed away, and the captured proteins are identified using mass spectrometry. This is an unbiased approach that can discover novel targets.
This protocol validates if the compound inhibits a specific kinase identified from in silico or affinity-based methods.
-
Reagent Preparation: Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate, and ATP at optimal concentrations.
-
Compound Plating: Serially dilute this compound in a 384-well plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Analysis: Normalize the data to controls and plot the inhibition curve to determine the IC₅₀ value for the specific kinase.
Phase 3: Cellular Pathway Analysis
Once a target is validated or a strong phenotype is confirmed, the next step is to understand the downstream cellular consequences of the compound's action.[20][21]
-
Causality: If the compound inhibits a key signaling protein (e.g., a kinase like Akt), we would expect to see a decrease in the phosphorylation of its downstream substrates. Western blotting allows us to visualize these specific changes in protein modification, thereby mapping the compound's effect on intracellular communication pathways.
-
Cell Treatment & Lysis: Treat cells with this compound at concentrations around its IC₅₀ value for various time points. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-Caspase-3, and a loading control like anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Imaging: Capture the light signal with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Phase 4: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for confirming that the observed biological activity is due to a specific interaction and for identifying the key chemical features responsible for this activity.[5][22][23]
-
Causality: By synthesizing and testing analogs of the parent compound, we can determine the importance of specific functional groups. For example, if removing the bromine at the 6-position or reducing the aldehyde at the 3-position leads to a significant loss of activity, it strongly suggests these groups are directly involved in binding to the biological target. This validates the MoA and provides a roadmap for optimizing the compound into a more potent and selective drug lead.
Part 3: Data Synthesis and MoA Model Building
The final and most critical phase is to integrate all the evidence gathered into a cohesive and defensible model of the compound's mechanism of action.
-
Converging Evidence: A strong MoA model relies on data from multiple, independent lines of inquiry. For instance, if in silico docking predicts binding to DNMT1, affinity pull-down identifies DNMT1, a biochemical assay confirms direct inhibition of DNMT1, and Western blotting shows a downstream cellular response consistent with DNMT1 inhibition (e.g., p53 activation), then we can confidently propose this as the primary mechanism.
-
SAR Confirmation: The SAR data should align with the proposed target. If the key functional groups identified in the SAR studies match the interaction points predicted by the docking model, this provides powerful validation.
Conclusion
While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with profound and diverse biological activities. This guide provides a robust, multi-disciplinary framework for any research team seeking to uncover its MoA. By systematically progressing from broad phenotypic effects to precise molecular interactions—and by continually validating findings with orthogonal methods—researchers can confidently build a comprehensive model of action. This logical progression is not only essential for the scientific understanding of a novel compound but is a critical prerequisite for its potential translation into a therapeutic agent.
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- 7. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
A Technical Guide to the Potential Biological Activity of 6-Bromoquinoline-3-carbaldehyde
Abstract
6-Bromoquinoline-3-carbaldehyde is a heterocyclic compound built upon the quinoline scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its recurrent presence in a multitude of biologically active compounds.[1][2] The strategic placement of a bromine atom at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position makes this molecule a versatile intermediate for chemical synthesis and a compelling candidate for biological investigation.[3][4] This guide synthesizes current understanding and provides a technical framework for exploring the potential anticancer, antimicrobial, and enzyme-inhibitory activities of this compound and its derivatives. We will delve into the mechanistic rationale behind these potential activities, present detailed protocols for their evaluation, and discuss the compound's utility as a foundational structure in drug discovery programs.
The Quinoline Scaffold: A Foundation for Pharmacological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural alkaloids and synthetic drugs, most notably the antimalarial agent quinine.[2] Its rigid, planar structure and ability to intercalate with DNA, coupled with the diverse chemical functionalities that can be introduced onto the ring system, have established it as a valuable pharmacophore in the development of therapeutics for a wide range of diseases.[3][5] Derivatives of the quinoline scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][6][7][8]
Physicochemical Properties and Synthetic Versatility
This compound (Molecular Formula: C₁₀H₆BrNO) is a solid organic compound whose structure is primed for chemical modification.[3][9]
-
The Aldehyde Group: The formyl group at the C-3 position is a key reactive site. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions (e.g., with hydrazines or amines) to form Schiff bases and hydrazones.[3][10] This allows for the systematic synthesis of a large library of derivatives from a single precursor.
-
The Bromine Atom: The bromine at the C-6 position can participate in nucleophilic substitution reactions, enabling the introduction of other functional groups that can modulate the molecule's solubility, lipophilicity, and target-binding affinity.[3]
This inherent reactivity makes this compound an ideal starting point, or "scaffold," for generating novel chemical entities with potentially enhanced biological activity.[3]
Potential Anticancer Activity
The quinoline nucleus is a structural feature in several clinically used anticancer drugs (e.g., camptothecin analogues).[1] The planar nature of the ring system allows it to intercalate between DNA base pairs, disrupting replication and transcription processes, a key mechanism for killing rapidly dividing cancer cells.[1][3] Furthermore, quinoline derivatives can induce cytotoxicity through various other mechanisms, including cell cycle arrest, apoptosis induction, and the inhibition of critical enzymes like kinases and proteasomes.[1][11][12]
Evidence from Structurally Related Compounds
While direct studies on this compound are limited, extensive research on its derivatives provides strong evidence for its anticancer potential. Hydrazone derivatives of quinoline-3-carbaldehyde have shown pronounced inhibitory effects on cancer cell growth, with IC₅₀ values in the low micromolar range against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines.[1] Similarly, quinoline-chalcone hybrids and other Schiff's bases have demonstrated potent antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.[13][14]
Table 1: In Vitro Cytotoxicity of Representative Quinoline-3-Carbaldehyde Derivatives
| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Quinoline-3-carbaldehyde Hydrazone | DAN-G | Pancreatic | 1.23 - 7.39 | [1] |
| Quinoline-3-carbaldehyde Hydrazone | LCLC-103H | Lung | 1.31 - 6.58 | [1] |
| Quinoline-3-carbaldehyde Hydrazone | SISO | Cervical | 1.49 - 5.42 | [1] |
| Quinoline-based Dihydrazone | MCF-7 | Breast | 7.02 | [15] |
| Quinoline-based Schiff's Base | MCF-7 | Breast | 10.65 | [13] |
| Quinoline-based Schiff's Base | A549 | Lung | 10.89 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is a crucial first step in screening for cytotoxic potential.
Causality: This protocol is designed to quantify the dose-dependent effect of a compound on cell survival. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[16]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of twofold dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizing the Workflow
The process of screening a novel compound for anticancer activity follows a logical progression from initial viability testing to more detailed mechanistic studies.
Caption: Workflow for in vitro anticancer evaluation.
Potential Antimicrobial Activity
Quinolines are the parent compounds of the quinolone class of antibiotics (e.g., ciprofloxacin), which are widely used to treat bacterial infections.[5][18] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through bacterial cell walls.
Evidence from Structurally Related Compounds
Derivatives of bromoquinoline have shown promising activity against pathogenic bacteria. For instance, 6-bromoquinolin-4-ol derivatives were tested against ESBL (Extended-Spectrum Beta-Lactamase) producing Escherichia coli and MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating significant antibacterial effects.[18] Other studies on various quinoline derivatives have reported potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[19][20]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Bromoquinoline Derivatives
| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | Positive | 800 - 1000 | [21] |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | Positive | 0.031 - 0.063 | [19] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | Positive | 0.125 | [19] |
| Note: Values originally reported in mg/mL were converted to µg/mL. |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[22]
Causality: This protocol establishes the lowest concentration at which a compound is bacteriostatic. By serially diluting the compound in a liquid growth medium and inoculating it with a standardized number of bacteria, one can visually determine the concentration threshold that inhibits growth.
Methodology:
-
Inoculum Preparation: Select several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound stock solution (in a suitable solvent like DMSO, diluted in MHB) to well 1.
-
Serial Dilution: Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[22]
Other Potential Biological Activities: Enzyme Inhibition
The quinoline scaffold is a versatile inhibitor of various enzymes critical to disease pathways. Depending on the substitutions, quinoline derivatives have been shown to inhibit cholinesterases, cyclooxygenase (COX) enzymes, proteasomes, and DNA methyltransferases.[7][11][25][26]
Proposed Mechanism: DNA Damage Response via p53 Activation
Several quinoline-based compounds have been found to act as DNA intercalating agents or inhibitors of enzymes that act on DNA, such as DNA methyltransferases.[25] This interaction can trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). This provides a plausible mechanistic link between the compound's structure and its observed anticancer effects.
Caption: Hypothetical p53-mediated apoptosis pathway.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery. Its "privileged" quinoline core, combined with strategically placed reactive functional groups, provides a strong foundation for potent biological activity. The existing literature on closely related analogues strongly suggests promising anticancer and antimicrobial properties.
Future research should focus on:
-
Direct Biological Evaluation: Performing the in vitro assays described in this guide on this compound itself to establish baseline activity.
-
Derivative Synthesis: Leveraging the aldehyde and bromo functionalities to synthesize a library of derivatives (e.g., hydrazones, Schiff bases, aminated compounds) to establish a structure-activity relationship (SAR).
-
Mechanistic Elucidation: For active compounds, conducting further studies to pinpoint the precise molecular targets, such as specific enzymes or cellular pathways.[27]
-
In Vivo Testing: Advancing the most promising candidates to preclinical animal models to evaluate efficacy and safety.[27]
This systematic approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 1196155-68-6 [smolecule.com]
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- 8. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
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- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. biorxiv.org [biorxiv.org]
- 26. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
discovery and history of 6-Bromoquinoline-3-carbaldehyde
An In-Depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde: From Discovery to Modern Synthetic Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the historical context of the quinoline scaffold, elucidates the discovery and synthetic evolution of this specific derivative, details robust experimental protocols, and explores its applications as a versatile intermediate in the creation of complex, biologically active molecules.
The Enduring Significance of the Quinoline Scaffold
The story of this compound is rooted in the broader history of its parent structure, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline core—a fusion of a benzene and a pyridine ring—quickly established itself as a cornerstone of heterocyclic chemistry.[1] This scaffold is not merely a synthetic curiosity but a recurring motif in nature, forming the backbone of numerous alkaloids.[1] The most historically significant of these is quinine, the antimalarial agent from Cinchona tree bark that profoundly impacted global health.[1]
The stability and aromaticity of the quinoline ring, coupled with the reactivity conferred by its nitrogen atom, have made it a subject of intense synthetic interest.[1] Classic named reactions like the Skraup and Friedländer syntheses were developed to construct this framework and remain fundamental today.[1] This structural versatility has cemented the quinoline scaffold's status as a "privileged scaffold" in medicinal chemistry—a recurring feature in a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]
Strategic Functionalization: The Role of Halogenation and Formylation
The introduction of functional groups onto the quinoline core is critical for fine-tuning its properties. Halogen atoms, particularly bromine, serve as exceptionally versatile synthetic handles. A bromine substituent at the 6-position provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, allowing for the facile introduction of a wide array of other functional groups to build molecular complexity.[1]
Simultaneously, a carbaldehyde (formyl) group, especially at the 3-position, offers a gateway to a different set of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile for the formation of imines, alkenes, and other functional groups.[2] The specific combination of a bromine at position 6 and a carbaldehyde at position 3 creates a bifunctional building block, this compound, with orthogonal reactivity, making it a powerful tool for constructing targeted molecules.
Synthesis and Discovery: The Vilsmeier-Haack Approach
While a singular "discovery" of this compound is not documented in a landmark paper, its existence is the result of the development of reliable methods for the formylation of activated aromatic systems. The most prominent and historically significant of these is the Vilsmeier-Haack reaction . This reaction allows for the one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[4][5] The 6-bromo derivative is synthesized by starting with an appropriately substituted precursor, such as 4'-bromoacetanilide.
The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as a mild electrophile to attack the electron-rich aromatic ring of the acetanilide, leading to cyclization and formylation.[6] The resulting 6-bromo-2-chloroquinoline-3-carbaldehyde is itself a valuable intermediate, as the 2-chloro group offers an additional site for modification.[7] Dechlorination can then yield the target this compound.
Physicochemical and Spectroscopic Data
A summary of the fundamental properties of this compound is essential for its handling and characterization.
| Property | Value | Reference |
| CAS Number | 1196155-68-6 | [2][8] |
| Molecular Formula | C₁₀H₆BrNO | [2][8] |
| Molecular Weight | 236.06 g/mol | [8] |
| Appearance | Solid (likely yellow or brown) | [9] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [1] |
Note: Physical properties like melting point and solubility may vary depending on purity and crystalline form.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for synthesizing substituted quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack synthesis of a quinoline-3-carbaldehyde.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are presented as self-validating systems, providing not just steps but the underlying rationale.
Protocol 1: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde (via Vilsmeier-Haack)
This procedure is adapted from established methodologies for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[6]
Objective: To synthesize the chlorinated precursor of this compound from 4'-bromoacetanilide.
Materials:
-
4'-Bromoacetanilide
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice and water
-
Ethyl acetate for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (0.15 mol) to 0°C in an ice bath.
-
Causality: The reaction is exothermic; cooling prevents degradation of the reagent.
-
-
Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.
-
Causality: Dropwise addition ensures controlled formation of the Vilsmeier reagent.
-
-
Reaction with Substrate: Once the addition is complete, add 4'-bromoacetanilide (0.05 mol) portion-wise to the stirred mixture.
-
Causality: Portion-wise addition controls the reaction rate and temperature.
-
-
Heating and Cyclization: After the addition, slowly warm the reaction mixture and heat at 60-70°C for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to drive the electrophilic substitution and subsequent cyclization to form the quinoline ring.
-
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 500 mL) with vigorous stirring.
-
Causality: This step hydrolyzes any remaining POCl₃ and precipitates the organic product, which is insoluble in water.
-
-
Continue stirring for 30 minutes until the precipitate is well-formed.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethyl acetate to yield pure 6-bromo-2-chloroquinoline-3-carbaldehyde.
Protocol 2: Oxidation to 6-Bromoquinoline-3-carboxylic acid
This protocol illustrates the synthetic utility of the aldehyde group.[4]
Objective: To oxidize the aldehyde functional group to a carboxylic acid.
Materials:
-
This compound (or its 2-chloro analog)
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) and water
-
Hydrochloric acid (HCl), 15% aqueous solution
Procedure:
-
Reaction Setup: To a stirred suspension of this compound (0.01 mol) in 60 mL of ethanol, add a warm solution of AgNO₃ (0.016 mol) in 30 mL of ethanol.
-
Causality: Silver nitrate in an alkaline medium is a mild oxidizing agent (Tollens' reagent) suitable for converting aldehydes to carboxylic acids without affecting the quinoline ring.
-
-
Base Addition: Add a solution of NaOH (0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature.
-
Causality: The base is essential for the formation of the silver oxide complex that performs the oxidation.
-
-
Reaction: Stir the mixture for 12 hours at room temperature. A black precipitate of silver metal will form as the reaction proceeds.
-
Isolation: Filter the reaction mixture through a celite pad to remove the silver precipitate.
-
Acidification: Remove the ethanol from the filtrate via rotary evaporation. Add water to dissolve the sodium salt of the carboxylic acid. Acidify the solution to pH 1 with 15% HCl.
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry in a vacuum oven.
Applications in Drug Discovery and Materials Science
This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows for the systematic construction of complex molecular libraries.
-
Scaffold for Drug Development: The molecule serves as a foundational scaffold for creating novel quinoline-based compounds.[2] Researchers can modify the aldehyde and bromo positions to optimize biological activity, targeting infectious diseases or cancer.[2]
-
Synthesis of Fused Heterocycles: It is a key precursor for creating more complex, fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines.[1][10] These fused systems are often explored for unique pharmacological profiles.
-
Intermediate for Targeted Synthesis: The strategic positioning of the reactive groups allows chemists to direct synthesis towards specific, complex molecular targets that would be difficult to access otherwise.[1]
Visualizing Synthetic Utility
The following diagram illustrates the primary reaction pathways available from this compound, highlighting its versatility.
Caption: Key synthetic transformations of this compound.
Conclusion
From its conceptual origins in the rich chemistry of the quinoline scaffold to its synthesis via venerable reactions like the Vilsmeier-Haack, this compound stands as a testament to the power of strategic functionalization. It is a versatile and powerful building block, enabling chemists to explore novel chemical space in the pursuit of new therapeutics and materials. The robust synthetic protocols and diverse reactivity of its functional groups ensure that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1196155-68-6 [smolecule.com]
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- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. scbt.com [scbt.com]
- 8. This compound | 1196155-68-6 | WXB15568 [biosynth.com]
- 9. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 10. researchgate.net [researchgate.net]
Section 1: Core Hazard Identification and Classification
An In-depth Technical Guide to the Safe Handling of 6-Bromoquinoline-3-carbaldehyde
This document provides a comprehensive technical guide for the safe handling, storage, and use of this compound (CAS No. 1196155-68-6). It is intended for researchers, medicinal chemists, and drug development professionals who utilize this compound as a critical intermediate in the synthesis of novel chemical entities. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] The functional handles on this compound—a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions—make it a valuable building block for creating diverse molecular libraries aimed at discovering new therapeutics, particularly in oncology and infectious diseases.[2][3][4]
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds, such as 6-bromoquinoline, 6-bromoquinoline-2-carbaldehyde, and other substituted bromoquinolines.[5][6] The data consistently indicate a classification that warrants careful handling.
The primary hazards are summarized below. This information is aggregated from GHS classifications of closely related chemical structures and should be considered the minimum safety standard.[6][7]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5][6] |
| Acute Toxicity, Oral (Potential) | 4 | GHS07 | Warning | H302: Harmful if swallowed.[7] |
Section 2: Physicochemical Properties
A clear understanding of the compound's physical properties is essential for designing experiments and for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 1196155-68-6 | [2][8] |
| Molecular Formula | C₁₀H₆BrNO | [2][8] |
| Molecular Weight | 236.06 g/mol | [2][6][8] |
| Appearance | Solid (Typically off-white to yellow or light brown) | [5] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, Chloroform). Low water solubility is expected. | [9] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | [2] |
| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | [2] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final, essential barrier.
Engineering Controls
The primary engineering control for handling this compound, especially when handled as a powder or when heating solutions, is a certified chemical fume hood.[10][11] The fume hood ensures that any dust, vapors, or aerosols are captured at the source, preventing inhalation. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[12]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a checklist; it is a risk-based decision process. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[10][13] If there is a significant risk of splashing, such as during transfers of large volumes of solutions, a face shield should be worn in addition to goggles.[13][14]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[15] Gloves must be inspected for tears or pinholes before each use and should be removed and disposed of properly, avoiding skin contamination.[16] Never wear leather or cloth gloves.[15]
-
Lab Coat: A flame-resistant lab coat with a closed front and tight-fitting cuffs is required.[13][14] This protects the skin and personal clothing from contamination.
-
-
Respiratory Protection: When working outside of a fume hood or if there is a potential for generating significant dust or aerosols that cannot be controlled at the source, a NIOSH-approved respirator is necessary.[5][17] A filtering facepiece respirator (e.g., N95) may be sufficient for powders, but a full-face respirator may be required for higher exposure scenarios.[10][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1196155-68-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 10. store.sangon.com [store.sangon.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pppmag.com [pppmag.com]
- 15. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 6-Bromoquinoline-3-carbaldehyde in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Quinoline-Based Research
6-Bromoquinoline-3-carbaldehyde is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4] The synthetic utility of this compound is significantly enhanced by the presence of a reactive aldehyde group and a bromine atom, which allow for a variety of chemical modifications to generate novel derivatives.[1]
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is not merely a matter of procedural convenience; it is a fundamental prerequisite for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and the formulation of final products. In the context of drug discovery, poor solubility can be a major impediment to preclinical development, affecting bioavailability and therapeutic efficacy.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge to predict its solubility behavior, detailed experimental protocols to determine it accurately, and the theoretical framework to understand the underlying molecular interactions.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that influence its interactions with different solvents.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO[1] |
| Molecular Weight | 236.06 g/mol [1] |
| Structure | A quinoline ring with a bromine atom at the 6-position and a carbaldehyde group at the 3-position.[1] |
The quinoline core, with its nitrogen atom, introduces a degree of polarity. The carbaldehyde group is also polar and capable of acting as a hydrogen bond acceptor. The bromine atom, while contributing to the overall molecular weight, is less polar. The aromatic system itself has nonpolar characteristics. This amalgamation of polar and nonpolar features suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," we can make the following predictions:[5]
-
High Solubility Predicted in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are expected to be effective at dissolving this compound. Their polarity can interact favorably with the polar groups of the molecule.
-
Moderate to High Solubility Predicted in Chlorinated Solvents: Dichloromethane and chloroform are also likely to be good solvents due to their ability to engage in dipole-dipole interactions.[6]
-
Moderate Solubility Predicted in Polar Protic Solvents: Alcohols such as methanol and ethanol may dissolve the compound, but the energy required to break the hydrogen bonds within the solvent to accommodate the solute might limit the solubility compared to polar aprotic solvents.
-
Low Solubility Predicted in Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents due to the significant polarity of the carbaldehyde and the quinoline nitrogen.
These predictions provide a strong starting point for solvent selection in experimental work. However, for applications requiring precise concentrations, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for the quantitative determination of the solubility of this compound using UV-Visible spectrophotometry. This method is widely applicable and offers a good balance of accuracy and efficiency.[7][8][9]
Diagram of the Experimental Workflow
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]
-
-
Sample Filtration:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
UV-Vis Spectrophotometric Analysis:
-
Accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
-
Data Analysis and Solubility Calculation:
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Understanding the Molecular Interactions Governing Solubility
The solubility of this compound in a given solvent is a result of the interplay of intermolecular forces between the solute and solvent molecules.
Diagram of Solute-Solvent Interactions
Caption: Key molecular interactions influencing solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): The primary interactions are strong dipole-dipole forces between the polar functional groups of the solute and the solvent molecules.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): In addition to dipole-dipole interactions, the solvent can act as a hydrogen bond donor to the nitrogen of the quinoline ring and the oxygen of the carbaldehyde group. However, the energy cost of disrupting the solvent's hydrogen-bonding network can modulate the overall solubility.
-
In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces between the nonpolar solvent and the solute are generally insufficient to overcome the stronger intermolecular forces holding the solid solute together, resulting in poor solubility.
Conclusion: A Framework for Informed Application
While a comprehensive public database of quantitative solubility for this compound is yet to be established, this guide provides a robust framework for researchers, scientists, and drug development professionals. By understanding the physicochemical properties of the molecule, predicting its behavior in different solvent classes, and employing a validated experimental protocol for quantitative determination, you can confidently and effectively utilize this important chemical intermediate in your research and development endeavors. The principles and methodologies outlined herein are designed to ensure scientific integrity and empower you to make informed decisions regarding solvent selection, reaction optimization, and formulation development.
References
- 1. Buy this compound | 1196155-68-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 7. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 8. scirp.org [scirp.org]
- 9. ingentaconnect.com [ingentaconnect.com]
Methodological & Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Synthesis of Novel Derivatives from 6-Bromoquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold and the Utility of a Bifunctional Building Block
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3] The strategic functionalization of the quinoline core is therefore a critical endeavor in the pursuit of novel therapeutic agents.
This compound stands out as a particularly valuable starting material for chemical library synthesis. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: an aldehyde at the 3-position and a bromine atom at the 6-position.[4] The aldehyde group is a versatile handle for classical transformations such as reductive amination, olefination, and oxidation, allowing for the introduction of diverse side chains. Concurrently, the bromo substituent serves as a prime anchor point for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl, alkynyl, and aminoquinoline systems. This guide provides detailed protocols and the underlying scientific rationale for leveraging this bifunctional scaffold in drug discovery and development.
Part 1: Transformations of the Aldehyde Moiety
The carbaldehyde group offers a gateway to numerous structural variations. The following protocols detail key transformations that selectively target this moiety, preserving the bromo group for subsequent cross-coupling reactions if desired.
Reductive Amination: Synthesis of 6-Bromo-3-(aminomethyl)quinolines
Scientific Principle: Reductive amination is a robust method for forming carbon-nitrogen bonds.[5] The reaction proceeds in two stages: the initial condensation of the aldehyde with a primary or secondary amine to form a Schiff base (imine) intermediate, followed by in-situ reduction of the imine to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are selective for the protonated imine over the starting aldehyde, minimizing side reactions.[5][6]
Experimental Protocol: General Reductive Amination
-
To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) under an inert atmosphere, add the desired primary or secondary amine (1.1-1.2 equiv.).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.1 equiv.) to liberate the free amine.
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equiv.), portion-wise to control any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Reductive Amination Conditions
| Amine Type | Reducing Agent | Solvent | Typical Time | Notes |
| Primary Aliphatic | NaBH(OAc)₃ | DCE / DCM | 12-18 h | Highly efficient; mild conditions. |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE / DCM | 16-24 h | Generally effective. |
| Primary Aromatic | NaBH₃CN | Methanol | 12-24 h | Requires acidic catalyst (e.g., AcOH) for imine formation. |
Visualization: Reductive Amination Workflow
Caption: Workflow for the synthesis of aminomethylquinolines.
Wittig Reaction: Synthesis of 6-Bromo-3-vinylquinolines
Scientific Principle: The Wittig reaction is a powerful method for C-C double bond formation by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[7][8] The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane. This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9][10]
Experimental Protocol: General Wittig Olefination
-
Suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous Tetrahydrofuran (THF) or Diethyl Ether under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the colored ylide. Stir for 30-60 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture).
-
Purify the crude product by flash column chromatography.
Visualization: Wittig Reaction Scheme
Caption: General scheme of the Wittig olefination reaction.
Oxidation: Synthesis of 6-Bromoquinoline-3-carboxylic Acid
Scientific Principle: The aldehyde functional group can be readily oxidized to a carboxylic acid, creating a key intermediate for the synthesis of amides, esters, and other acid derivatives. A variety of oxidizing agents can be employed. For substrates sensitive to harsh conditions, oxidation using silver nitrate in an alkaline medium is a mild and effective method.[11]
Experimental Protocol: Oxidation with Silver Nitrate
-
In a round-bottom flask, suspend this compound (1.0 equiv.) in ethanol.
-
Add a warm solution of silver nitrate (AgNO₃) (1.6 equiv.) in aqueous ethanol.
-
To this stirring suspension, add a solution of sodium hydroxide (NaOH) (5.0 equiv.) in aqueous ethanol dropwise over 15 minutes at room temperature. A black precipitate of silver oxide will form.
-
Stir the reaction mixture vigorously for 12 hours at room temperature.
-
Filter the mixture through a pad of celite to remove the silver salts, washing the pad with water.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Acidify the remaining aqueous solution to pH ~1-2 with 15% hydrochloric acid (HCl). A solid precipitate should form.
-
Filter the solid product, wash thoroughly with water, and dry in a vacuum oven at 60 °C to yield 6-Bromoquinoline-3-carboxylic acid.[11]
Part 2: Transformations via Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 6-position is an ideal handle for palladium-catalyzed reactions, which are fundamental to modern drug discovery for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinoline Derivatives
Scientific Principle: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, typically a boronic acid or ester.[12] The catalytic cycle involves three key steps: (1) Oxidative addition of the bromoquinoline to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Catalyst / Ligand | Base | Solvent | Temperature | Substrate Scope |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O | 80-100 °C | Electron-rich and -poor arylboronic acids. |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 90-110 °C | Good for heteroarylboronic acids. |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 80-100 °C | Highly active catalyst system for challenging couplings. |
Visualization: Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of 6-Alkynylquinoline Derivatives
Scientific Principle: The Sonogashira coupling reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne.[13][14] It is unique in its use of a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14] An amine base (e.g., NEt₃ or DIPEA) is used both as a base and often as the solvent.
Experimental Protocol: General Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Add an anhydrous amine solvent such as triethylamine (NEt₃) or a mixture of THF/NEt₃.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-18 hours until completion is indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualization: Sonogashira Reaction Workflow
Caption: Experimental workflow for Sonogashira cross-coupling.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse molecular libraries. The protocols outlined in this guide demonstrate how its two distinct functional handles can be independently manipulated through robust and well-established chemical transformations. By employing reactions such as reductive amination and Wittig olefination at the aldehyde site, and leveraging palladium-catalyzed Suzuki and Sonogashira couplings at the bromide site, researchers can rapidly access a wide range of novel quinoline derivatives. The compounds synthesized from this scaffold are promising candidates for screening in various drug discovery programs, particularly in the fields of oncology and infectious diseases where quinoline motifs have historically shown significant therapeutic potential.[1][15]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Buy this compound | 1196155-68-6 [smolecule.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. ajgreenchem.com [ajgreenchem.com]
The Synthetic Versatility of 6-Bromoquinoline-3-carbaldehyde: A Guide to Advanced Organic Synthesis Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the quinoline core stands as a "privileged scaffold," a recurring structural motif in a vast number of biologically active compounds and functional materials.[1] Within the diverse family of quinoline derivatives, 6-bromoquinoline-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its unique trifecta of functionalities—the quinoline core, a synthetically malleable bromine atom at the 6-position, and a reactive carbaldehyde group at the 3-position—renders it an exceptional intermediate for the construction of complex, poly-functionalized molecules.[1]
The strategic placement of the bromo and carbaldehyde groups allows for a modular and powerful approach to molecular design. The bromine atom serves as a key handle for late-stage functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties.[2] Concurrently, the aldehyde functionality provides a reactive site for a plethora of transformations, including condensations, additions, and cyclization reactions, paving the way for the synthesis of novel heterocyclic systems.[1] This dual reactivity empowers chemists to forge intricate molecular architectures that would be challenging to access through other synthetic routes.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in a range of pivotal organic synthesis transformations. The protocols herein are designed to be self-validating, with explanations of the underlying causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical principles at play.
Core Applications and Synthetic Protocols
The unique structural attributes of this compound open the door to a wide array of synthetic transformations. This section will delve into some of the most impactful applications, providing detailed, step-by-step protocols for researchers in organic synthesis and drug development.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The presence of the bromine atom at the C6 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Protocol: Synthesis of 6-Arylquinoline-3-carbaldehyde via Suzuki-Miyaura Coupling
Reaction Scheme:
References
Unlocking Covalent Interactions: 6-Bromoquinoline-3-carbaldehyde as a Versatile Chemical Probe
Introduction: The Power of Irreversible Engagement in Chemical Biology
In the intricate landscape of cellular signaling and drug discovery, the ability to selectively identify and characterize the interactions of small molecules with their protein targets is paramount. While non-covalent interactions have traditionally been the focus of inhibitor design, there is a growing appreciation for the utility of covalent probes. These molecules form a stable, irreversible bond with their target, offering unique advantages for target identification, validation, and the development of potent therapeutics.[1] 6-Bromoquinoline-3-carbaldehyde emerges as a promising scaffold in this domain, leveraging the reactivity of an electrophilic aldehyde with the biological relevance of the quinoline core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe for exploring the proteome and accelerating drug discovery programs.
The quinoline moiety is a recurring structural feature in a vast number of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial and anticancer activities.[2] The presence of a bromine atom at the 6-position and a carbaldehyde group at the 3-position endows this compound with a dual functionality. The aldehyde group serves as a reactive "warhead," capable of forming covalent bonds with nucleophilic amino acid residues within protein binding sites. The bromo-substituted quinoline core, on the other hand, provides a framework that can be further functionalized, making it a valuable starting point for the development of more complex and targeted molecular probes and therapeutic candidates.[2]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO | [2] |
| Molecular Weight | 236.06 g/mol | [2] |
| CAS Number | 1196155-68-6 | [3] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents like DMSO and DMF | General chemical knowledge |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.
Applications in Chemical Biology and Drug Discovery
The unique chemical architecture of this compound makes it a versatile tool for a range of applications in chemical biology and drug discovery.
Covalent Labeling of Protein Targets
The primary application of this compound as a chemical probe lies in its ability to covalently modify proteins. The electrophilic aldehyde group can react with nucleophilic residues such as lysine, cysteine, or histidine on a protein's surface or within a binding pocket. This irreversible interaction can be leveraged for:
-
Target Identification and Validation: By identifying the proteins that are covalently labeled by this compound, researchers can uncover novel biological targets for drug intervention.
-
Active Site Mapping: The specific site of covalent modification can provide valuable information about the topology and amino acid composition of a protein's active or allosteric sites.
-
Development of Covalent Inhibitors: The quinoline scaffold can be elaborated to enhance binding affinity and selectivity for a specific target, transforming the probe into a potent and irreversible inhibitor.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling with this compound
This protocol outlines a general procedure for labeling a purified protein or a complex protein lysate with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified protein or cell lysate
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer (for adduct identification)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1 mg/mL) or cell lysate in PBS.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final probe concentration of 100 µM. The final DMSO concentration should not exceed 1% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like sodium borohydride to reduce the unreacted aldehyde, or by adding a primary amine like Tris buffer.
-
Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE. Visualize the protein bands using Coomassie Brilliant Blue or silver staining. A shift in the molecular weight of the target protein may be observed upon covalent modification, although this is often subtle.
-
Identification of Labeled Proteins (for lysates): Labeled proteins can be identified by various proteomic techniques. One approach involves using the bromine atom as a unique isotopic signature in mass spectrometry. Alternatively, the quinoline scaffold can be modified with a reporter tag (e.g., biotin, alkyne) for enrichment and subsequent identification. A recent patent application describes the use of this compound in the synthesis of a component for a bioluminescence-triggered protein labeling system, highlighting its utility in such advanced applications.[4]
-
Mass Spectrometry Analysis of Adducts: To confirm covalent modification and identify the site of adduction, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.
Diagram of the Covalent Labeling Workflow:
Caption: Workflow for covalent protein labeling.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its target protein in a cellular context. Covalent binding of the probe is expected to stabilize the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
Western blot reagents
-
Antibody against the putative target protein
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific to the suspected target protein. An increase in the amount of soluble target protein at higher temperatures in the probe-treated samples compared to the control indicates target engagement and stabilization.
Data Interpretation and Troubleshooting
-
Confirmation of Covalent Adducts: The most definitive evidence for covalent modification comes from mass spectrometry analysis, which can identify the modified peptide and the specific amino acid residue.
-
Troubleshooting Lack of Labeling: If no labeling is observed, consider increasing the probe concentration, incubation time, or temperature. Ensure that the target protein has accessible nucleophilic residues. The pH of the reaction buffer can also influence the reactivity of both the aldehyde and the amino acid side chains.
-
Off-Target Effects: Like all chemical probes, this compound may exhibit off-target labeling. It is crucial to include appropriate controls and to validate findings using orthogonal approaches, such as genetic knockdown of the putative target.
Future Directions: A Scaffold for Drug Discovery
Beyond its role as a chemical probe, this compound serves as a valuable starting point for the development of novel therapeutics. The quinoline core can be functionalized through reactions at the bromine position (e.g., via Suzuki or Buchwald-Hartwig coupling) to enhance target affinity and selectivity. The aldehyde can be modified to tune its reactivity or be replaced with other electrophilic "warheads." This modularity allows for the systematic optimization of the scaffold to generate lead compounds with desirable pharmacological properties. Indeed, various quinoline-carbaldehyde derivatives have been investigated as inhibitors of enzymes relevant to infectious diseases and neurodegenerative disorders.[5][6]
Diagram of Scaffold Modification Strategy:
Caption: Scaffold-based drug discovery approach.
Conclusion
This compound represents a powerful and versatile tool for chemical biologists and drug discovery scientists. Its inherent reactivity, coupled with the privileged quinoline scaffold, provides a unique opportunity to covalently label and identify novel protein targets, map ligand-binding sites, and serve as a foundational structure for the development of potent and selective covalent inhibitors. The protocols and strategies outlined in this application note are intended to provide a solid framework for researchers to harness the potential of this promising chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1196155-68-6 [smolecule.com]
- 3. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]
- 4. WO2023215514A2 - Bioluminescence-triggered photocatalytic labeling - Google Patents [patents.google.com]
- 5. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromoquinoline-3-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Scaffold
The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural alkaloids like quinine.[1] Its rigid, aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The introduction of halogen atoms, such as bromine, dramatically enhances the synthetic versatility of the quinoline ring system.[1] Specifically, the bromine atom serves as a reactive handle for sophisticated synthetic transformations, most notably metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
6-Bromoquinoline-3-carbaldehyde emerges as a particularly valuable building block by uniquely combining this reactive halogen with a carbaldehyde moiety. This bifunctional arrangement offers a dual-pronged approach to molecular elaboration:
-
The 6-position Bromo Group: An ideal site for introducing aryl, alkynyl, or amino groups through established cross-coupling chemistries like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] This allows for late-stage functionalization to build molecular complexity and modulate properties like lipophilicity and target engagement.
-
The 3-position Carbaldehyde Group: A versatile electrophile for a host of classical organic reactions, including Wittig olefination, reductive amination, and condensation reactions, providing a gateway to a diverse range of substituents and heterocyclic fusions.[1][4]
This guide provides an in-depth exploration of this compound's application in medicinal chemistry, complete with detailed protocols for its key transformations, underscoring its role as a powerful intermediate in the synthesis of novel therapeutic agents.[5]
Part 1: Applications in Anticancer Drug Discovery
The quinoline scaffold is a prominent feature in numerous compounds targeting cancer cell survival and proliferation.[6][7] Derivatives of 6-bromoquinoline have demonstrated significant potential as anticancer agents, with studies showing their ability to induce programmed cell death (apoptosis).[6][8] One of the primary mechanisms involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[7] By designing molecules that inhibit key kinases within this cascade (e.g., PI3K, Akt, mTOR), it is possible to halt uncontrolled cell growth.[7][9] The structural framework of this compound serves as an excellent starting point for synthesizing libraries of potential kinase inhibitors.[10] The C6-position can be modified to interact with the hydrophobic regions of the kinase ATP-binding pocket, while the C3-position can be elaborated to form hydrogen bonds with the hinge region.
Cytotoxic Activity of 6-Bromo-Quinazoline Analogs
While not direct derivatives of the carbaldehyde, studies on structurally related 6-bromo-quinazoline-4(3H)-ones highlight the potent anticancer activity associated with the 6-bromoquinoline scaffold.[11] These compounds demonstrate the efficacy that can be achieved by modifying this core structure.
| Compound ID | Target Cell Line | IC50 (µM)[11] | Reference Drug | Reference IC50 (µM)[11] |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Cisplatin | 11.2 ± 0.1 |
| 8a | MRC-5 (Normal Lung) | 84.20 ± 1.72 | - | - |
Table 1: In vitro cytotoxic activity of a representative 6-bromo-quinazoline derivative ("Compound 8a") compared to standard anticancer agents. The higher IC50 value against the normal cell line (MRC-5) suggests a degree of selectivity for cancer cells.
Part 2: Synthetic Protocols & Methodologies
The true power of this compound lies in its synthetic utility. The following protocols provide detailed, step-by-step methodologies for key transformations at both reactive centers.
Protocol 1: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it invaluable for incorporating alkynyl moieties into drug candidates.[2][12][13]
Rationale: This protocol utilizes a palladium complex (Pd(PPh₃)₂Cl₂) as the primary catalyst and copper(I) iodide as a co-catalyst.[12][14] The palladium complex facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne.[12] An amine base, such as triethylamine (TEA), is required to act as a scavenger for the HBr generated during the reaction and to deprotonate the terminal alkyne.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv)[14]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)[14]
-
Copper(I) iodide (CuI) (1-5 mol%)[14]
-
Triethylamine (TEA) (2.0-3.0 equiv)[14]
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%).[14]
-
Add anhydrous, degassed THF via syringe.
-
Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.5 equiv) dropwise while stirring.[14]
-
Heat the reaction mixture to the desired temperature (typically 50-80°C) and stir.[2]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired alkynylated quinoline product.
Troubleshooting:
-
No reaction: Ensure all reagents and solvents are anhydrous and the system is under a truly inert atmosphere. The palladium catalyst may need to be activated or a different ligand/catalyst system may be required.
-
Homocoupling of alkyne (Glaser coupling): Minimize the amount of oxygen in the system. Running the reaction under copper-free conditions is an alternative strategy if this is a persistent issue.[12]
Protocol 2: C=C Bond Formation via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[4][15] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[16]
Rationale: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[17] This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring.[4] The driving force for the reaction is the subsequent fragmentation of this ring to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[17] The choice of base (e.g., n-BuLi, NaH, t-BuOK) depends on the acidity of the proton on the phosphonium salt.[16]
Materials:
-
This compound (1.0 equiv)
-
Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.1 equiv)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)) (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
Step-by-Step Procedure:
-
Ylide Generation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi solution, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and elutes first.
Troubleshooting:
-
Low Yield: Ensure the ylide was fully formed before adding the aldehyde. The phosphonium salt must be completely dry.
-
Mixture of E/Z isomers: The stereochemical outcome depends on the nature of the ylide (stabilized vs. non-stabilized) and reaction conditions. For non-stabilized ylides, (Z)-alkenes often predominate under salt-free conditions.[4]
Protocol 3: C-N Bond Formation via Reductive Amination
Reductive amination is a powerful and widely used method to synthesize amines from carbonyl compounds.[18] The process involves the initial formation of an imine or iminium ion, which is then reduced in the same pot to the corresponding amine.[19]
Rationale: This two-step, one-pot reaction is highly efficient. The initial condensation of the aldehyde with a primary or secondary amine forms an imine intermediate (or an enamine).[18] A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used because it is selective for the protonated iminium ion over the starting aldehyde.[19] This selectivity prevents premature reduction of the aldehyde, allowing for high yields of the desired amine. Acetic acid is often added to catalyze imine formation.[20]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic amount, ~1-5 mol%)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in DCM.
-
Add a catalytic amount of glacial acetic acid (~0.05 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[20]
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Troubleshooting:
-
Incomplete Reaction: The amine may be too hindered or weakly nucleophilic. Gentle heating (e.g., to 40°C) may be required. Ensure the reducing agent is fresh and active.
-
Formation of a di-alkylated product (with primary amines): Use a slight excess of the primary amine to favor the formation of the secondary amine over the tertiary amine.
Conclusion
This compound stands out as a supremely versatile and strategic building block in medicinal chemistry. Its dual reactivity at the C3-aldehyde and C6-bromo positions provides chemists with a modular platform for synthesizing diverse and complex molecules. The robust and well-established protocols for its transformation—including Sonogashira coupling, Wittig olefination, and reductive amination—allow for the systematic exploration of chemical space around the privileged quinoline scaffold. As demonstrated by its application in the development of kinase inhibitors and other potential therapeutics, this compound will undoubtedly continue to be a valuable tool for researchers, scientists, and drug development professionals aiming to create the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Buy this compound | 1196155-68-6 [smolecule.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. youtube.com [youtube.com]
6-Bromoquinoline-3-carbaldehyde as a building block for heterocycles
An In-Depth Guide to 6-Bromoquinoline-3-carbaldehyde: A Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic introduction of specific functional groups onto this scaffold dramatically expands its synthetic utility. This compound is a quintessential example of such a highly valuable, bifunctional building block.
This molecule offers two distinct and orthogonally reactive sites:
-
The Aldehyde Group (at C3): An electrophilic center ripe for a multitude of classical carbonyl reactions, including condensations, nucleophilic additions, and multicomponent reactions (MCRs). It serves as the primary anchor for constructing new carbocyclic and heterocyclic rings.
-
The Bromo Group (at C6): A versatile handle for modern cross-coupling chemistry. It allows for the facile introduction of aryl, heteroaryl, alkyl, and vinyl substituents through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling precise control over the molecule's steric and electronic properties.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this compound, complete with detailed protocols for its application in the synthesis of complex heterocyclic systems.
Visualizing the Synthetic Potential
The dual reactivity of this compound allows for diverse synthetic strategies, from simple functionalization to complex, one-pot multicomponent assemblies.
Caption: Key reaction pathways originating from this compound.
Core Reactivity and Synthetic Protocols
The true power of this building block lies in its predictable and versatile reactivity. Below, we detail key transformations and provide field-proven protocols.
Reactions at the Aldehyde: Building New Rings
The aldehyde group is the workhorse for constructing fused heterocyclic systems. One of the most powerful methods is the Friedländer Annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, to produce quinolines. In our case, we can use this compound with an active methylene ketone to build fused pyridine rings, leading to valuable naphthyridine derivatives.
Principle: This protocol demonstrates the condensation of the C3-aldehyde with the α-methylene group of acetophenone, followed by cyclization and aromatization to yield a fused 1,8-naphthyridine system. The bromine at the 7-position (originally the 6-position of the quinoline) remains intact for further derivatization.
Materials and Reagents:
| Reagent | CAS No. | Supplier Example | Purity |
| This compound | 188989-72-2 | Sigma-Aldrich | ≥97% |
| Acetophenone | 98-86-2 | Thermo Scientific | 99% |
| Potassium Hydroxide (KOH) | 1310-58-3 | Merck | ≥85% |
| Ethanol (EtOH), Absolute | 64-17-5 | Fisher Scientific | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | VWR Chemicals | ≥99.8% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Acros Organics | 99% |
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for work-up
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 236 mg) and absolute ethanol (15 mL). Stir until the solid is fully dissolved.
-
Add acetophenone (1.1 mmol, 132 mg, 129 µL) to the solution.
-
Add powdered potassium hydroxide (2.0 mmol, 112 mg) to the mixture. The solution may change color.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into cold water (30 mL). A solid precipitate should form.
-
Collect the solid by vacuum filtration, washing with cold water (2 x 10 mL).
-
Dry the crude solid under vacuum.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., from 9:1 to 4:1) to afford the pure 7-bromo-2-phenyl-1,8-naphthyridine.
Expected Yield: 75-85%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Reactions at the Bromo Group: Forging New C-C Bonds
The C6-bromo position is ideal for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for creating carbon-carbon bonds between the quinoline core and various aryl or vinyl groups.[5]
References
The Versatile Synthon: A Guide to the Experimental Use of 6-Bromoquinoline-3-carbaldehyde in Modern Organic Synthesis and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials. The strategic functionalization of this core structure is paramount to the development of novel molecular entities with tailored properties. 6-Bromoquinoline-3-carbaldehyde emerges as a highly versatile and valuable building block in this context. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable bromine atom, and the intrinsic electronic properties of the quinoline ring, offers a rich platform for a diverse range of chemical transformations.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental protocols and applications of this compound. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO[1] |
| Molecular Weight | 236.06 g/mol [1] |
| CAS Number | 1196155-68-6[1][2] |
| Appearance | Solid[3] |
| Purity | Typically ≥95%[3] |
| Storage | Inert atmosphere, 2-8°C[3] |
Spectroscopic Characterization:
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm), with the aldehydic proton appearing as a singlet further downfield (around 10.0 ppm). The coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the quinoline ring.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde (typically 190-200 ppm) and the aromatic carbons of the quinoline core (typically 120-150 ppm).
Safety and Handling: A Prudent Approach to a Reactive Molecule
As with any reactive chemical intermediate, the safe handling of this compound is of paramount importance. The following guidelines are based on the safety data for the compound and related quinoline derivatives.[2][4]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
Handling and Storage:
-
Handle in a well-ventilated area, and avoid generating dust.[4]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place under an inert atmosphere.[3]
First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Immediately wash with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Core Synthetic Transformations and Detailed Protocols
The true utility of this compound lies in its capacity to undergo a variety of high-yield chemical transformations at its two primary reactive sites: the aldehyde group at the 3-position and the bromine atom at the 6-position.
Reactions at the Aldehyde Group
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, enabling the construction of a wide array of functional groups.
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes. This protocol outlines a general procedure for the reaction of this compound with a phosphorus ylide.
Reaction Principle: A phosphorus ylide, generated by the deprotonation of a phosphonium salt, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide.[5]
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Add the strong base (1.05 equivalents) dropwise to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel.[6][7]
Reductive amination is a highly efficient one-pot method for the synthesis of secondary and tertiary amines from an aldehyde and a primary or secondary amine, respectively.
Reaction Principle: The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for reducing the iminium ion in the presence of the aldehyde.[8]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)[8]
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous DCE.
-
Amine Addition: Add the desired amine (1.0 - 1.2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.[8][9][10][11]
Reactions at the Bromine Atom
The bromine atom at the 6-position of the quinoline ring is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as both base and solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (optional co-solvent)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous triethylamine and the terminal alkyne (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The quinoline scaffold is a key component of numerous inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[12][13] The aberrant activation of this pathway promotes cell proliferation, survival, and angiogenesis, making it a critical target for cancer therapy.
This compound serves as an excellent starting material for the synthesis of a library of potential PI3K/Akt/mTOR inhibitors. For instance, the aldehyde functionality can be transformed into various heterocyclic systems via condensation reactions, while the bromine atom can be used to introduce diverse substituents through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR). The synthesized compounds can then be screened for their inhibitory activity against these key kinases.
Conclusion: A Gateway to Molecular Innovation
This compound is a powerful and versatile building block that opens the door to a vast chemical space for the synthesis of novel compounds. The protocols detailed in this guide provide a solid foundation for its use in a variety of synthetic transformations. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively harness the potential of this synthon to advance their projects in drug discovery, materials science, and beyond. The strategic application of this compound will undoubtedly continue to contribute to the development of innovative molecules with significant scientific and therapeutic impact.
References
- 1. This compound | 1196155-68-6 | WXB15568 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1196155-68-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” [mdpi.com]
Introduction: The Significance of 6-Bromoquinoline-3-carbaldehyde in Drug Discovery
An in-depth guide to the analytical methodologies for the quality control and characterization of 6-Bromoquinoline-3-carbaldehyde, a pivotal building block in contemporary medicinal chemistry, is presented in this comprehensive application note. Tailored for researchers, scientists, and professionals in drug development, this document provides a suite of detailed protocols and the underlying scientific principles for the accurate and reliable analysis of this compound.
This compound is a key heterocyclic intermediate, valued for its utility in the synthesis of a wide array of pharmacologically active molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities spanning from anticancer to antimicrobial agents.[1] The presence of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position provides synthetic handles for the construction of complex molecular architectures through various cross-coupling and condensation reactions.
Given its role as a critical starting material, the purity and identity of this compound must be unequivocally established to ensure the quality, safety, and efficacy of the final drug substance. This necessitates the availability of robust and validated analytical methods capable of detecting and quantifying the target compound, as well as any process-related impurities or degradation products. This application note details such methods, providing both the "how" and the "why" behind the recommended protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrNO | [2][3] |
| Molecular Weight | 236.06 g/mol | [2][3] |
| Appearance | Likely a solid at room temperature | [4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, dichloromethane, and chloroform. Low solubility in water. | [4] |
| Purity (typical) | ≥95% | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile and thermally stable organic molecules like this compound. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aldehyde group and the quinoline nitrogen provide sufficient polarity for good retention and peak shape.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The formic acid helps to protonate the quinoline nitrogen, ensuring good peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | The quinoline ring system has strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, while a longer wavelength may provide more selectivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile | The compound is expected to be readily soluble in these solvents. |
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[5]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in methanol or acetonitrile and bring it to volume.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelengths.
-
Inject 10 µL of the prepared sample solution and start the gradient run.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, with a molecular weight of 236.06 g/mol , is expected to be sufficiently volatile and stable for GC analysis. The mass spectrometer provides structural information, confirming the identity of the main peak and any separated impurities.
Proposed GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity column is suitable for the separation of a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is the most common carrier gas for GC-MS. |
| Injector Temperature | 280 °C | To ensure complete volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | To prevent condensation of the analytes. |
| Ion Source Temp. | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragments. |
| Sample Preparation | 1 mg/mL in Dichloromethane or Ethyl Acetate | These are suitable solvents for GC analysis. |
Detailed GC-MS Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Inject 1 µL of the prepared sample solution in splitless mode.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separated components.
-
The mass spectrum of the main peak should correspond to this compound. The molecular ion (M+) at m/z 235 and 237 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected.
-
Common fragments may include the loss of the aldehyde group (-CHO, 29 amu) and the bromine atom (-Br, 79/81 amu).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Expected NMR Spectral Features
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.5-9.5 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons.[1][6]
-
¹³C NMR: The spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (around 190 ppm). The carbon atom attached to the bromine will also have a characteristic chemical shift.
General NMR Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for all carbon signals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for Rapid Quantification
Principle: UV-Vis spectroscopy is a simple and rapid technique for the quantification of compounds with a chromophore. The extended aromatic system of the quinoline ring in this compound results in strong UV absorbance.[7] This method is particularly useful for in-process monitoring or for the rapid determination of concentration.
Proposed UV-Vis Method
-
Solvent Selection: Use a UV-grade solvent in which the compound is soluble, such as methanol or ethanol.
-
Determination of λmax:
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear according to the Beer-Lambert law.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample in the same solvent.
-
Measure its absorbance at the λmax and determine the concentration from the calibration curve.
-
Potential Impurities in this compound
The analytical methods described should be capable of separating and detecting potential impurities arising from the synthetic route. Common synthetic methods for quinolines include the Skraup, Doebner-von Miller, and Combes syntheses, followed by functional group manipulations.[9][10][11] The aldehyde group is often introduced via a Vilsmeier-Haack reaction.[12] Potential impurities could include:
-
Starting materials: e.g., 6-bromoquinoline, or the aniline precursor.
-
Isomeric impurities: e.g., other bromo-substituted quinoline carbaldehydes.
-
Over- or under-brominated species.
-
By-products from the formylation reaction.
-
Degradation products: e.g., the corresponding carboxylic acid from oxidation of the aldehyde.
Visualizations
Caption: Overall analytical workflow for this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The suite of analytical methods presented in this application note provides a robust framework for the comprehensive characterization of this compound. The orthogonal techniques of HPLC, GC-MS, NMR, and UV-Vis spectroscopy ensure a high degree of confidence in the identity, purity, and strength of this critical synthetic intermediate. Adherence to these detailed protocols will enable researchers and drug development professionals to maintain stringent quality control, thereby ensuring the integrity of their research and the quality of the resulting pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Versatile Synthon: 6-Bromoquinoline-3-carbaldehyde in Advanced Materials Science
Introduction: In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored photophysical and electronic properties is paramount. Quinoline derivatives have emerged as a privileged scaffold in this pursuit, owing to their inherent aromaticity, electron-deficient nature, and versatile functionalization potential.[1][2] Among these, 6-Bromoquinoline-3-carbaldehyde stands out as a trifunctional building block of significant strategic importance.[3] Its unique molecular structure, featuring a quinoline core, a synthetically malleable bromine atom at the 6-position, and a reactive carbaldehyde group at the 3-position, offers a powerful platform for the construction of complex, multi-functional organic materials.[3][4] This guide provides an in-depth exploration of the applications of this compound in the design and synthesis of advanced materials, with a focus on organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Core Attributes of this compound
The utility of this compound in materials synthesis is rooted in its distinct chemical functionalities:
-
The Quinoline Core: This nitrogen-containing heterocyclic system imparts favorable electron-transporting properties and serves as a robust, thermally stable backbone for material applications.[5]
-
The C6-Bromine Atom: This position is primed for facile modification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of a wide array of aryl and heteroaryl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties.[5]
-
The C3-Carbaldehyde Group: The aldehyde functionality is a versatile reactive handle for a variety of chemical transformations. It readily participates in condensation reactions to form Schiff bases, Wittig-type reactions to generate styryl derivatives, and can be oxidized to a carboxylic acid or reduced to an alcohol, offering multiple pathways for molecular elaboration.[3][4]
This trifecta of reactivity allows for a modular and convergent approach to the synthesis of sophisticated organic materials with precisely engineered properties.
Application in Organic Light-Emitting Diodes (OLEDs)
The quinoline-3-carbaldehyde framework and its derivatives are excellent candidates for emissive and electron-transporting layers in OLEDs due to their potential to form donor-π-acceptor systems with tunable emission wavelengths.[5][6] The following section outlines a synthetic protocol for a novel emissive material derived from this compound and a subsequent procedure for its integration into a multilayer OLED device.
Synthesis of a Novel Emissive Material: A Proposed Protocol
This protocol details a two-step synthesis of a potential blue-emitting material, starting with a Suzuki-Miyaura coupling to introduce a carbazole moiety, a well-known hole-transporting and blue-emitting chromophore, followed by a condensation reaction to cap the aldehyde.
Part 1: Suzuki-Miyaura Coupling of this compound with 9H-carbazole-2-boronic acid
Reaction Scheme:
A proposed Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 236.06 | 1.0 | 236 mg |
| 9H-carbazole-2-boronic acid | 211.04 | 1.2 | 253 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane (degassed) | - | - | 16 mL |
| Deionized Water (degassed) | - | - | 4 mL |
Protocol:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (236 mg, 1.0 mmol), 9H-carbazole-2-boronic acid (253 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane (16 mL) and degassed deionized water (4 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 6-(9H-carbazol-2-yl)quinoline-3-carbaldehyde.
Part 2: Schiff Base Condensation with 2,6-Diisopropylaniline
Reaction Scheme:
Proposed Schiff base condensation reaction.
Protocol:
-
Dissolve the product from Part 1 (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add 2,6-diisopropylaniline (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure, final emissive material.
Fabrication of a Multilayer OLED: A Proposed Protocol
This protocol describes the fabrication of a simple multilayer OLED using the synthesized emissive material via a combination of spin-coating and thermal evaporation techniques.[5]
Device Architecture: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al
Workflow Diagram:
A proposed workflow for OLED fabrication.
Protocol:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes.[5]
-
Hole-Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.[5]
-
Emissive Layer (EML): Prepare a solution of the synthesized emissive material in chlorobenzene (e.g., 10 mg/mL). Spin-coat the solution onto the PEDOT:PSS layer. The spin speed should be optimized to achieve a desired thickness (e.g., 40-60 nm). Anneal the substrate at 80 °C for 30 minutes in the glovebox.
-
Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Sequentially deposit a 30 nm layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) as the ETL, a 1 nm layer of lithium fluoride (LiF) as the EIL, and a 100 nm layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Application in Fluorescent Chemosensors
The reactive aldehyde group of this compound is an ideal starting point for the synthesis of Schiff base-derived fluorescent chemosensors.[7][8] These sensors can be designed to selectively detect metal ions through mechanisms such as chelation-enhanced fluorescence (CHEF).[1]
Synthesis of a Fluorescent Chemosensor for Zn²⁺: A Proposed Protocol
This protocol describes the synthesis of a Schiff base sensor designed for the detection of Zn²⁺ ions, a biologically and environmentally important metal ion. The sensor incorporates a receptor site for the metal ion.
Reaction Scheme:
Proposed synthesis of a Schiff base chemosensor.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 236.06 | 1.0 | 236 mg |
| 2-Amino-1-phenol | 109.13 | 1.0 | 109 mg |
| Methanol | - | - | 20 mL |
Protocol:
-
Dissolve this compound (236 mg, 1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask.
-
In a separate flask, dissolve 2-amino-1-phenol (109 mg, 1.0 mmol) in methanol (10 mL).
-
Add the 2-amino-1-phenol solution to the this compound solution.
-
Reflux the mixture for 4 hours. A yellow precipitate should form.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold methanol and dry under vacuum to yield the pure Schiff base chemosensor.
Protocol for Fluorescence-Based Detection of Zn²⁺
Materials and Equipment:
-
Synthesized Schiff base chemosensor
-
Stock solution of the sensor in DMSO (e.g., 1 mM)
-
Stock solutions of various metal perchlorates (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) in deionized water (e.g., 10 mM)
-
HEPES buffer solution (pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a working solution of the chemosensor (e.g., 10 µM) in a HEPES buffer/DMSO mixture (e.g., 9:1 v/v).
-
Record the fluorescence emission spectrum of the sensor solution (e.g., excitation at a wavelength determined from the absorption spectrum).
-
Titrate the sensor solution with increasing concentrations of the Zn²⁺ stock solution.
-
Record the fluorescence emission spectrum after each addition of the metal ion solution.
-
Observe the change in fluorescence intensity. A significant enhancement in fluorescence upon addition of Zn²⁺ would indicate a sensing event.
-
To determine selectivity, repeat the experiment with other metal ion solutions at the same concentration.
Expected Outcome: Upon binding of Zn²⁺ to the Schiff base, the chelation-enhanced fluorescence (CHEF) effect is expected to lead to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent response.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a stable quinoline core and two distinct reactive sites allows for the systematic design and construction of molecules with tailored properties for applications in optoelectronics and chemical sensing. The protocols outlined in this guide provide a foundation for researchers to explore the potential of this synthon in developing next-generation materials for a wide range of technological applications.
References
- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions [ouci.dntb.gov.ua]
Troubleshooting & Optimization
stability issues of 6-Bromoquinoline-3-carbaldehyde in solution
Technical Support Center: 6-Bromoquinoline-3-carbaldehyde
Introduction: Navigating the Nuances of this compound
This compound is a pivotal intermediate in medicinal chemistry and materials science, valued as a scaffold for synthesizing complex, biologically active molecules.[1] Its structure, featuring a quinoline core, a bromine substituent, and a reactive aldehyde group, offers extensive possibilities for molecular elaboration.[1] However, the very reactivity that makes this compound a valuable synthetic building block also presents significant stability challenges in solution.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond standard datasheet information, providing in-depth, field-proven insights into the common stability issues encountered during experimentation. Here, we dissect the causality behind observed degradation, offer validated troubleshooting protocols, and present a framework for ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding Core Stability Parameters
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?
A1: Discoloration is a primary indicator of compound degradation. The aldehyde functional group is susceptible to two main pathways that can produce colored impurities:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid (6-bromoquinoline-3-carboxylic acid), especially in the presence of atmospheric oxygen.[2] While this initial oxidation product is typically colorless, subsequent reactions can lead to colored polymeric materials.
-
Self-Condensation/Polymerization: Aldehydes, particularly aromatic ones, can undergo base-catalyzed self-condensation reactions (similar to the Cannizzaro reaction or aldol-type condensations), leading to the formation of complex, often colored, polymeric byproducts. This is exacerbated by trace impurities in solvents or on glassware.
Q2: I've observed a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What is this likely to be?
A2: The most probable identity of a new, more polar spot is 6-bromoquinoline-3-carboxylic acid . The carboxylic acid group is significantly more polar than the parent aldehyde, causing it to have a lower Retention Factor (Rf) on normal-phase silica gel TLC. This is a classic sign of aerobic oxidation. To confirm, you can co-spot your sample with a known standard of the carboxylic acid, if available.
Q3: What are the definitive storage conditions for this compound in both solid and solution forms?
A3: Proper storage is critical to maintaining the compound's purity. Based on the reactivity of similar halogenated aromatic aldehydes, the following conditions are strongly recommended:[2][3]
-
Solid Form: Store the solid compound in a tightly sealed container in a cool (2-8 °C), dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly advisable to displace oxygen and moisture.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial with minimal headspace, protected from light, and stored at low temperatures (-20 °C is preferable). Using anhydrous, degassed solvents and storing under an inert atmosphere is essential for preventing degradation.
Q4: Which solvents are best for dissolving this compound, and are there any I should avoid?
A4: The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: The compound is generally soluble in common polar aprotic organic solvents such as Dichloromethane (DCM), Chloroform, and N,N-Dimethylformamide (DMF).[2] These solvents are less likely to directly participate in degradation reactions.
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): In the presence of acid or base catalysts, aldehydes can react with alcohols to form hemiacetals and acetals.[2] If your subsequent reaction is sensitive to this, avoid alcoholic solvents.
-
Basic Solvents or Additives: Avoid strongly basic conditions, as they can catalyze decomposition and polymerization reactions.[4][5]
-
Water: The compound has low solubility in water.[2] Furthermore, aqueous environments, especially if not pH-controlled, can facilitate degradation.
-
Q5: How does pH affect the stability of this compound?
A5: The compound's stability is significantly influenced by pH.
-
Acidic Conditions (pH < 6): While acid catalysis is used for some reactions like acetal formation, strongly acidic conditions can promote unwanted side reactions. The quinoline nitrogen can be protonated, which may alter solubility and reactivity.
-
Neutral Conditions (pH ≈ 7): This is generally the most stable range for the compound in solution, provided that oxygen is excluded.
-
Basic Conditions (pH > 8): Basic conditions are the most detrimental to the stability of aldehydes. They greatly accelerate the rate of oxidation and can induce the haloform reaction if a methyl ketone were present, or other self-condensation reactions, leading to rapid decomposition.[4][6]
Troubleshooting Guide: From Observation to Solution
This section provides structured guidance for specific experimental issues.
Issue 1: Formation of an Oxidized Impurity
-
Observation: A significant peak corresponding to the mass of 6-bromoquinoline-3-carboxylic acid (M.W. 252.06 g/mol ) appears in the LC-MS analysis of your reaction mixture.
-
Underlying Cause: The aldehyde group has been oxidized. This is most often caused by dissolved oxygen in the reaction solvent or exposure of the solution to air.
-
Preventative Protocol:
-
Solvent Preparation: Use anhydrous grade solvents. Before use, degas the solvent by sparging with a stream of inert gas (N₂ or Ar) for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and oxygen. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Execution: Add the this compound solid to the reaction flask under a blanket of inert gas. Add the degassed solvent via cannula or syringe. Maintain a positive pressure of inert gas throughout the experiment.
-
Diagram: Recommended Workflow for Preparing a Stable Solution
This workflow minimizes exposure to atmospheric contaminants.
Caption: Workflow for minimizing oxidative degradation during solution preparation.
Quantitative Data Summary
While extensive quantitative stability data is not publicly available, the following tables summarize key known properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1196155-68-6 | [1][7] |
| Molecular Formula | C₁₀H₆BrNO | [1][7] |
| Molecular Weight | 236.06 g/mol | [1][7] |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | [7] |
Table 2: Qualitative Solubility Profile
| Solvent | Solubility Assessment | Rationale / Potential Issues |
| Dichloromethane (DCM) | Soluble | Recommended for reactions. |
| Chloroform | Soluble | Recommended for reactions.[2] |
| N,N-Dimethylformamide (DMF) | Soluble | Good for reactions requiring a high-boiling polar aprotic solvent. |
| Methanol / Ethanol | Soluble | Risk of acetal formation, especially with acid/base catalysis.[2] |
| Water | Low Solubility | Not recommended as a primary solvent.[2] |
| Hexane | Insoluble | Non-polar solvent, generally incompatible. |
Key Degradation Pathways & Mitigation
The primary instability arises from the aldehyde functional group. Understanding these pathways is key to preventing them.
Pathway 1: Oxidation to Carboxylic Acid
This is the most common degradation route under ambient laboratory conditions.
Caption: Primary oxidative degradation pathway of the aldehyde to a carboxylic acid.
-
Mitigation Strategy: The most effective mitigation is the rigorous exclusion of oxygen. Always use degassed solvents and maintain an inert atmosphere (N₂ or Ar) during solution preparation, storage, and reaction. Work in amber glass vials or wrap containers in foil to protect from light, which can catalyze oxidation.
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution (10 mM in DCM)
-
Preparation: Place a 25 mL amber volumetric flask and a small magnetic stir bar into a drying oven at 120 °C for at least 4 hours.
-
Assembly: Remove the flask from the oven and immediately assemble it with a rubber septum while hot. Allow it to cool to room temperature under a gentle stream of argon or nitrogen gas.
-
Weighing: On an analytical balance, accurately weigh 59.02 mg of this compound (0.25 mmol) into a separate, dry vial.
-
Transfer: Briefly remove the septum from the cooled flask, quickly add the weighed solid, and immediately reseal under a positive pressure of inert gas.
-
Solvation: Obtain anhydrous, degassed dichloromethane. Using a dry syringe, transfer approximately 20 mL of the DCM into the volumetric flask.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved.
-
Final Volume: Carefully add degassed DCM to the 25 mL graduation mark. Invert the flask several times to ensure homogeneity.
-
Storage: If not for immediate use, use a syringe to transfer aliquots into smaller, argon-flushed amber vials, seal tightly, and store at -20 °C.
Protocol 2: Rapid TLC Assay for Stability Assessment
-
Spotting: On a silica gel TLC plate, spot three lanes:
-
Lane 1: A freshly prepared solution of this compound.
-
Lane 2: The aged or experimental solution you wish to test.
-
Lane 3: A co-spot containing both the fresh and aged solutions.
-
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane - this may require optimization).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation:
-
The fresh solution (Lane 1) should show a single, clean spot.
-
The aged solution (Lane 2) may show the original spot plus a new, more polar spot (closer to the baseline).
-
The co-spot (Lane 3) will clearly show if the new spot in the aged solution is distinct from the starting material. The appearance of the lower Rf spot is a direct indication of degradation.
-
References
- 1. Buy this compound | 1196155-68-6 [smolecule.com]
- 2. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. cenmed.com [cenmed.com]
Technical Support Center: Synthesis of 6-Bromoquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Bromoquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of both a bromo-substituent and a carbaldehyde group offers dual handles for extensive synthetic diversification.[1]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two predominant and reliable strategies for synthesizing this target molecule. The choice largely depends on the availability of starting materials and the scale of the reaction.
-
Vilsmeier-Haack Cyclization of an Acetanilide: This is arguably the most common and direct route. It involves the reaction of N-(4-bromophenyl)acetamide with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). This initially yields 2-chloro-6-bromoquinoline-3-carbaldehyde, which then requires a subsequent dechlorination step.[2]
-
Oxidation of a Precursor: This strategy involves the selective oxidation of a pre-formed quinoline, such as 6-bromo-3-methylquinoline, to the corresponding aldehyde. This route is effective if the methyl-substituted precursor is readily available.
A third conceivable route, the direct formylation of 6-bromoquinoline at the 3-position, is generally not recommended. The quinoline ring is electron-deficient and thus deactivated towards electrophilic substitution, making reactions like the Vilsmeier-Haack formylation extremely challenging and low-yielding.
Q2: My Vilsmeier-Haack cyclization of N-(4-bromophenyl)acetamide is failing or giving very low yields. What is going wrong?
This is a common pain point. The Vilsmeier-Haack reaction is highly sensitive to reaction conditions. Low yields in this specific synthesis can almost always be traced back to one of the following factors.
-
Inactive Vilsmeier Reagent: The electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, is moisture-sensitive. It must be prepared in situ under strictly anhydrous conditions. Ensure your DMF is anhydrous and that the POCl₃ is fresh. The reaction vessel should be flame-dried or oven-dried and maintained under an inert atmosphere (Nitrogen or Argon).
-
Insufficient Reaction Temperature/Time: The cyclization step requires significant thermal energy to proceed. After the initial formation of the Vilsmeier reagent (often done at 0-5°C), the reaction mixture typically needs to be heated to 80-90°C for several hours. Monitor the reaction by TLC until the starting acetanilide is consumed.
-
Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is typically required. A common starting point is using 3-5 equivalents of the reagent per equivalent of the acetanilide.
Q3: I've successfully synthesized 2-chloro-6-bromoquinoline-3-carbaldehyde. What is the best way to remove the 2-chloro group without affecting the bromo-substituent or the aldehyde?
This is a critical step where selectivity is key. Catalytic hydrogenation is the most effective method.
Recommended Method: Catalytic Transfer Hydrogenation This method avoids the use of pressurized hydrogen gas and often provides excellent selectivity.
-
Reagents: Palladium on carbon (Pd/C, 5-10 mol%), and a hydrogen donor like ammonium formate or sodium hypophosphite.
-
Rationale: The 2-chloro substituent is more labile towards hydrogenolysis than the 6-bromo substituent due to the electronic activation from the quinoline nitrogen. The aldehyde is generally stable under these neutral to slightly basic conditions.
-
Caution: Over-reduction of the aldehyde to an alcohol can occur with prolonged reaction times or more active catalysts. Monitor the reaction closely by TLC. Debromination is also a potential side reaction, though less likely than dechlorination.
Q4: How do I reliably characterize my final product, this compound?
Confirmation of the structure and purity requires a combination of spectroscopic methods.
| Technique | Expected Result |
| ¹H NMR | Aldehyde Proton (CHO): A sharp singlet at δ 10.5-10.8 ppm. This is the most diagnostic signal. Quinoline Protons: A series of doublets and doublet of doublets in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons will appear as distinct singlets or narrow doublets. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal around δ 190-192 ppm. Quaternary Carbons: Signals for C3 and C6 (the carbons bearing the aldehyde and bromine) will be present. |
| IR Spec. | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1690-1705 cm⁻¹.[3] Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion Peak: Look for the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). For C₁₀H₆BrNO, the expected [M]⁺ and [M+2]⁺ peaks are around 234.96 and 236.96. |
Troubleshooting Guide: Vilsmeier-Haack Cyclization Route
This section provides a structured approach to troubleshooting the most common synthetic route.
Problem: Low or No Yield of 2-chloro-6-bromoquinoline-3-carbaldehyde (Step 1)
| Possible Cause | Expert Analysis & Explanation | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent is rapidly hydrolyzed by water, rendering it inactive. This is the most frequent cause of failure. | Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF and fresh POCl₃. |
| Sub-optimal Temperature Profile | The initial formation of the Vilsmeier reagent is exothermic and should be controlled at low temperatures (0-5°C). However, the subsequent cyclization onto the deactivated aromatic ring requires substantial heat (typically 80-90°C) to overcome the activation energy barrier. | Add POCl₃ to DMF slowly at 0°C. After adding the acetanilide, allow the mixture to warm to room temperature before heating to reflux/90°C for 4-16 hours. |
| Impure Starting Material | Impurities in the N-(4-bromophenyl)acetamide, such as residual aniline, can consume the Vilsmeier reagent in non-productive side reactions. | Ensure the starting acetanilide is pure. If prepared in-house, recrystallize it before use. |
| Incomplete Hydrolysis | The reaction initially forms a stable iminium salt intermediate. This must be hydrolyzed with water or a mild base to liberate the aldehyde. | After cooling the reaction mixture, pour it carefully onto a large amount of crushed ice and stir vigorously. Adjusting the pH to neutral or slightly basic with NaHCO₃ or NaOH solution can facilitate the hydrolysis and precipitation of the product.[3] |
Problem: Side Reactions During Dechlorination (Step 2)
-
Issue: Aldehyde group is reduced to an alcohol.
-
Causality: The palladium catalyst is too active, or the reaction time is too long. While aldehydes are generally less susceptible to reduction than other functional groups under these conditions, over-reduction can happen.
-
Solution: Use a lower loading of Pd/C (e.g., 2-5 mol%). Monitor the reaction hourly by TLC and stop it as soon as the chlorinated starting material is consumed.
-
-
Issue: The 6-bromo substituent is also being removed.
-
Causality: Aryl bromides are more resistant to hydrogenolysis than aryl chlorides, but it can still occur under forcing conditions.
-
Solution: Ensure the reaction is not run for an excessive amount of time. If debromination persists, switch to a milder hydrogen donor or a more selective catalyst system.
-
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-bromoquinoline-3-carbaldehyde
This protocol is adapted from established procedures for Vilsmeier-Haack reactions on substituted acetanilides.[4]
-
To a flame-dried three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C after the addition is complete.
-
Add solid N-(4-bromophenyl)acetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 85-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Cool the mixture to room temperature and pour it slowly onto 500g of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product will precipitate. Stir for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum. The crude product can be purified by recrystallization from ethyl acetate or ethanol.
Protocol 2: Dechlorination to this compound
-
In a round-bottom flask, dissolve the crude 2-chloro-6-bromoquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add ammonium formate (5-10 equivalents).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5 mol%) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours.
-
Monitor the reaction by TLC. The product will be less polar than the starting material.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.[5]
References
Technical Support Center: Purification of 6-Bromoquinoline-3-carbaldehyde by Column Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of 6-Bromoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific purification challenge. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each experimental choice, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Considerations for Purification
This compound is a heterocyclic aromatic aldehyde. Its purification by silica gel column chromatography is generally effective, but its chemical properties present specific challenges that must be addressed for a successful outcome.
-
Polarity: The presence of the quinoline nitrogen and the aldehyde group imparts a moderate polarity to the molecule. This polarity dictates its interaction with the stationary phase and the choice of the mobile phase.
-
Potential for Degradation: Aldehydes can be susceptible to oxidation and other degradation pathways on the acidic surface of silica gel.[1] This necessitates careful selection of conditions to maintain the integrity of the compound.
-
Impurity Profile: The purity of the final product is highly dependent on the successful removal of starting materials, by-products, and any degradation products formed during the reaction or purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: I'm observing poor separation between my product and impurities, resulting in overlapping fractions. What should I do?
Answer: Poor separation is a common issue that can be resolved by optimizing the mobile phase and column parameters.
-
Underlying Cause: The solvent system you are using may not have the optimal polarity to effectively differentiate between your product and the impurities.[2][3] If the solvent is too polar, all compounds will elute too quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[2] A good solvent system will give your product an Rf value between 0.2 and 0.4.
-
Adjusting Solvent Polarity:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, try a different combination of solvents. For instance, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[3]
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of this compound (Approximate) | Recommendation |
| 9:1 | ~0.1 | Increase polarity (e.g., move to 8:2 or 7:3) |
| 8:2 | ~0.3 | Optimal for column chromatography |
| 7:3 | ~0.5 | Decrease polarity (e.g., move to 8:2) |
| 1:1 | >0.7 | Significantly decrease polarity |
Question 2: My yield of this compound is very low after column chromatography, and I suspect it's degrading on the column. How can I prevent this?
Answer: Aldehyde degradation on silica gel is a known issue due to the acidic nature of the stationary phase.[4][5]
-
Underlying Cause: The silica surface can catalyze reactions such as oxidation of the aldehyde to the corresponding carboxylic acid (6-Bromoquinoline-3-carboxylic acid) or acetal formation if an alcohol is used as a solvent.[1][4]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of triethylamine (typically 0.1-1%) to your eluent.[4][6] This will create a more inert environment for your aldehyde.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[7]
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster elution, while maintaining separation, can minimize contact time with the silica. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Question 3: The purified product shows a new spot on the TLC that wasn't in the crude mixture. What could be the cause?
Answer: The appearance of a new spot post-purification strongly suggests a reaction has occurred on the column.
-
Underlying Cause: As mentioned, aldehydes can be sensitive. If you are using an alcohol (like methanol) in your mobile phase, even in small amounts, it can react with the aldehyde to form a hemiacetal or acetal, which will appear as a new spot on the TLC.[4]
-
Troubleshooting Steps:
-
Avoid Alcoholic Solvents: Do not use methanol or ethanol as part of your primary eluent system for this compound. Stick to solvent systems like hexane/ethyl acetate or hexane/dichloromethane.[3]
-
Check Solvent Purity: Ensure that your solvents are of high purity and do not contain reactive impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the polarity of similar quinoline derivatives, a good starting point is a mixture of n-hexane and ethyl acetate.[8] Begin with a ratio of approximately 9:1 (hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. A system of 8:2 (hexane:ethyl acetate) has been reported to be effective for similar compounds.[8]
Q2: How should I prepare my sample for loading onto the column?
A2: There are two main methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7] Dry loading is often preferred as it can lead to better resolution.
Q3: Can I use an alternative purification method if column chromatography is not effective?
A3: Yes, recrystallization is a viable alternative, provided a suitable solvent system can be found.[7][9] You will need a solvent that dissolves the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexane, could be effective.[9]
IV. Experimental Protocols & Visualizations
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol outlines a general method for the purification of crude this compound using silica gel flash chromatography.
-
Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of 8:2 n-hexane:ethyl acetate.
-
Visualize the spots under UV light. The target compound should have an Rf of approximately 0.3. Adjust the solvent ratio if necessary.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 1-2 times the weight of your crude product).
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizing the Workflow
Caption: A typical workflow for the purification of this compound by flash column chromatography.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in the purification of this compound.
V. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
Maldonado-Domínguez, M., et al. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline. Retrieved from --INVALID-LINK--
-
International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. Retrieved from --INVALID-LINK--
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 3-bromo-quinoline-6-carbaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--
-
Lamm, V., et al. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). GC Column Selection Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from --INVALID-LINK--
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Rf value for TLC. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Resources on 3+ component chromatography solvent systems? Retrieved from --INVALID-LINK--
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
ACS Omega. (2026). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Bromoquinoline. Retrieved from --INVALID-LINK--
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline-3-carboxaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 6-Bromoquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromoquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Bromoquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the purity and consistency of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method for the formylation of 6-bromoquinoline is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the electron-rich quinoline ring system.[4][5][6] The reaction is favored for its relatively mild conditions and good functional group tolerance, making it a workhorse in heterocyclic chemistry.[1][7]
The general mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, which is the active formylating agent.[4][8][9]
-
Electrophilic Aromatic Substitution & Hydrolysis : The 6-bromoquinoline attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[1][2][4]
Q2: What are the primary impurities I should expect during the synthesis of this compound?
Understanding the potential impurities is the first step toward preventing and eliminating them. The impurities in this synthesis can be broadly categorized based on their origin: starting materials, reaction byproducts, and products of incomplete or side reactions.
Common Impurities Include:
-
Unreacted 6-Bromoquinoline (Starting Material): The most common impurity, resulting from an incomplete reaction. Its presence indicates suboptimal reaction conditions such as insufficient reagent, low temperature, or short reaction time.
-
Hydrolyzed Vilsmeier Reagent Byproducts: The Vilsmeier reagent is moisture-sensitive. Premature hydrolysis can lead to the formation of dimethylamine salts and phosphoric acid derivatives, which can complicate workup.
-
Unidentified Polymeric Material/Tar: Often observed as a dark, insoluble residue. This typically forms under excessively high temperatures or prolonged reaction times, where the highly reactive intermediates can self-condense or polymerize.
-
Products of Incomplete Hydrolysis (Iminium Salt Intermediate): If the final aqueous workup is incomplete or not sufficiently basic, the intermediate iminium salt may persist. This species is highly water-soluble and can be difficult to remove from the organic product.
-
Di-formylated or Isomeric Products: While the C-3 position is electronically favored for formylation, under harsh conditions, minor amounts of other formylated isomers could potentially form, though this is less common for this specific substrate.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Validation Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The POCl₃ or DMF may be of poor quality or have degraded due to moisture. 2. Insufficient Activation: The reaction temperature may be too low, preventing the electrophilic substitution from proceeding at a reasonable rate. | Solution: 1. Use freshly opened or distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent should be prepared in situ under an inert atmosphere (e.g., Nitrogen or Argon).2. Gradually increase the reaction temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the optimal temperature. Validation: A successful reaction will show the consumption of the 6-bromoquinoline spot (higher Rf) and the appearance of the more polar product spot (lower Rf) on a TLC plate (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Vilsmeier Reagent: The stoichiometry of POCl₃ and DMF relative to the 6-bromoquinoline may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Solution: 1. Increase the equivalents of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents are used).2. Extend the reaction time, monitoring periodically by TLC until the starting material spot is faint or absent.Validation: Use HPLC or ¹H NMR of the crude product to quantify the ratio of product to starting material. The aldehyde proton of the product (~10 ppm) is a clear diagnostic peak in the NMR. |
| Formation of Dark, Intractable Tar | 1. Excessively High Temperature: Overheating can lead to decomposition and polymerization of the quinoline ring or intermediates. 2. Concentrated Reaction Mixture: High concentrations can promote intermolecular side reactions. | Solution: 1. Maintain strict temperature control. The addition of POCl₃ to DMF is exothermic and should be done at 0 °C. The subsequent reaction with 6-bromoquinoline should be heated carefully. 2. Use a more dilute solution. Common solvents include excess DMF or chlorinated solvents like dichloromethane (DCM).[4][9] Validation: A well-controlled reaction should result in a clear, homogenous solution (color may range from yellow to deep red) rather than a dark, heterogeneous slurry. |
| Difficult or "Oily" Workup | 1. Incomplete Hydrolysis: The iminium intermediate has not been fully converted to the aldehyde. 2. Acidic pH: Residual acidic species (from POCl₃) can keep byproducts in the organic layer. | Solution: 1. During workup, pour the reaction mixture onto crushed ice and then slowly add a saturated base solution (e.g., NaHCO₃ or Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8). Stir vigorously to ensure complete hydrolysis.2. Ensure the aqueous layer is basic before extraction. This will neutralize dimethylamine salts, making them more soluble in the aqueous phase. Validation: The final organic extract should be a clear solution. The absence of a prominent broad peak around 3300 cm⁻¹ (N-H stretch) in the crude product's IR spectrum can indicate successful hydrolysis. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and scale.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise to the cooled DMF over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 6-bromoquinoline (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Workup and Quenching: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Hydrolysis: Stir the resulting slurry for 1-2 hours, ensuring the pH remains neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][10]
Data Table: Common Impurities and Their Identification
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Identification Method & Key Signature |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | TLC: Higher Rf than the product.¹H NMR: Absence of the aldehyde proton signal at ~10 ppm. Characteristic aromatic signals. |
| Iminium Salt Intermediate | C₁₂H₁₂BrClN₂⁺ | 299.60 | ¹H NMR: Presence of signals for the dimethylamino group (~3.0-3.5 ppm) and a downfield iminium proton.Solubility: Highly soluble in water, less soluble in nonpolar organic solvents. |
| Dimethylamine HCl | C₂H₈ClN | 81.54 | Workup: Remains in the aqueous layer after basification and extraction.¹H NMR (of aqueous layer): Singlet corresponding to the two methyl groups. |
Section 4: Visual Diagrams and Workflows
Diagram 1: Vilsmeier-Haack Reaction Mechanism & Impurity Formation
This diagram illustrates the core reaction pathway and highlights the critical hydrolysis step where impurities can arise if not properly managed.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Bromoquinoline-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoquinoline-3-carbaldehyde. As a key intermediate in medicinal chemistry, the successful and safe scale-up of this compound is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of transitioning this synthesis from the bench to larger-scale production.
Core Synthesis Overview: The Vilsmeier-Haack Reaction
The most common and effective method for synthesizing this compound is through the Vilsmeier-Haack formylation of a suitable 6-bromoquinoline precursor.[2][3][4] This reaction involves an electrophilic aromatic substitution where the "Vilsmeier reagent," a chloroiminium salt, formylates an electron-rich aromatic ring.[5][6][7] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5][6][8]
The general workflow for this synthesis is outlined below.
Caption: Generalized workflow for the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Reaction & Yield Issues
Q1: My reaction yield is significantly lower than expected on a larger scale. What are the common causes?
A1: Low yield during scale-up is a frequent issue and can be traced to several factors. Here is a systematic approach to troubleshooting:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly moisture-sensitive. On a larger scale, ensuring completely anhydrous conditions is more challenging. Any moisture present will rapidly decompose the POCl₃ and the active reagent, reducing the effective stoichiometry.[9][10] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Exotherm Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[5] In a large reactor, heat dissipation is less efficient. If POCl₃ is added too quickly or cooling is inadequate, localized overheating can lead to reagent decomposition and side-product formation. A slow, controlled addition rate at 0-5°C is critical.
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to poor mixing, creating "hot spots" and concentration gradients. This can result in incomplete reaction and the formation of impurities. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
-
Reaction Time and Temperature: The optimal reaction time and temperature may differ between small and large scales. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the actual point of completion.[3] Over- or under-heating can lead to decomposition or incomplete conversion, respectively.
Caption: Troubleshooting decision tree for low reaction yield.
Q2: The reaction has stalled and TLC analysis shows significant starting material even after prolonged heating. Why?
A2: A stalled reaction typically points to an issue with the stoichiometry or activity of the Vilsmeier reagent. The most likely cause is insufficient active reagent due to decomposition (see Q1) or using an incorrect molar ratio. For the Vilsmeier-Haack cyclization and formylation of acetanilides, an excess of the Vilsmeier reagent is often required.[4][11] A typical ratio is at least 3-4 equivalents of both POCl₃ and DMF relative to the acetanilide substrate. Verify your calculations and consider increasing the equivalents of the formylating agents.
Work-up and Isolation Problems
Q3: During the aqueous work-up and neutralization, a large amount of intractable tar or emulsion has formed. How can I prevent this and treat it?
A3: This is a common issue during the quenching of Vilsmeier reactions.
-
Prevention: The primary cause is adding the neutralization base too quickly to the highly acidic post-reaction mixture. This causes a rapid, uncontrolled temperature increase, leading to polymerization and degradation of the product and intermediates. The best practice is to quench the reaction mixture by pouring it slowly with vigorous stirring onto a large amount of crushed ice. This hydrolyzes the intermediates in a controlled manner. Only after this initial quench should you begin the slow, portion-wise addition of a base (like saturated sodium bicarbonate or dilute sodium hydroxide solution), while keeping the mixture in an ice bath.
-
Treatment: If an emulsion forms, adding a saturated brine solution can help break it by increasing the aqueous phase's ionic strength. If tars have formed, you may need to filter the entire mixture through a pad of Celite® to remove the solid/tarry material before proceeding with the liquid-liquid extraction. The tar can then be washed separately with the extraction solvent to recover any trapped product.
Purification Challenges
Q4: My crude product is a dark, oily solid that is difficult to handle and purify by recrystallization. What is the best approach?
A4: A dark, oily crude product suggests the presence of significant impurities.[12] Attempting direct recrystallization is often ineffective as the impurities can prevent crystal lattice formation, causing the product to "oil out."[13]
The recommended strategy is a two-step purification:
-
Column Chromatography: First, purify the crude material using silica gel column chromatography. This is highly effective at removing baseline impurities and colored byproducts. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Recrystallization: Once a solid fraction is obtained from chromatography, it can be further purified by recrystallization to achieve high purity.[13]
| Solvent System Component | Polarity | Use Case for this compound |
| Hexane / Heptane | Very Low | Primary solvent for initial slurry and column elution. |
| Ethyl Acetate (EtOAc) | Medium | Eluting solvent in chromatography; potential co-solvent for recrystallization. |
| Dichloromethane (DCM) | Medium | Effective for extraction; can be used in chromatography. |
| Ethanol / Isopropanol | High | Good solvents for recrystallization, often used in a system with water. |
| Caption: Common solvents for the purification of this compound. |
Q5: During recrystallization, no crystals form upon cooling, or recovery is very low. What should I do?
A5: This indicates that the product is too soluble in the chosen solvent, even at low temperatures.[13]
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed" crystal of pure product to initiate crystallization.[13]
-
Change Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen different solvents. Alternatively, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify and then allow it to cool slowly.[13]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃) at scale?
A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[9][10][14] All operations must be conducted in a certified, well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. An emergency shower and eyewash station must be immediately accessible.[10][14]
-
Handling: POCl₃ is moisture-sensitive and should be handled under an inert atmosphere.[9][15] It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[10] Never use water to extinguish a fire involving POCl₃; use a dry chemical extinguisher.[10]
-
Waste Disposal: Unused POCl₃ must be quenched carefully by trained personnel. A common method is the slow addition to a large volume of vigorously stirred ice-cold sodium bicarbonate solution. This is a highly exothermic and gas-evolving process that must be done with extreme caution.
Q2: Can I use other formylating agents besides POCl₃/DMF?
A2: While the POCl₃/DMF system is the most common for this specific transformation, other Vilsmeier-type reagents exist, such as those derived from oxalyl chloride or thionyl chloride with DMF.[7] However, these often present different reactivity profiles and may not be as effective for the required cyclization-formylation cascade. Alternative formylation strategies, such as the Duff or Reimer-Tiemann reactions, are generally only effective on highly activated systems (like phenols) and are not suitable for this synthesis.[2] For this specific target molecule, the Vilsmeier-Haack reaction using POCl₃/DMF remains the most reliable and well-documented method.[3][4][11]
Q3: What analytical methods are best for confirming the identity and purity of the final product?
A3: A combination of techniques is essential for unambiguous characterization and purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR should show characteristic signals for the aldehyde proton (around 10 ppm) and the aromatic protons on the quinoline core.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show the correct molecular ion peak (M+) and a characteristic isotopic pattern for a molecule containing one bromine atom.
-
HPLC: The primary method for determining purity. A well-developed HPLC method can quantify the main product and separate it from starting materials and byproducts, providing an accurate purity percentage (e.g., >99%).[12]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹.[4]
Detailed Experimental Protocols
Protocol 1: Scale-Up Vilsmeier-Haack Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde (A key precursor)
This protocol is an illustrative example adapted from literature procedures.[4][11] Quantities should be scaled appropriately by a qualified chemist.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry.
-
Reagent Charging: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF, 1.5 L). Begin stirring and cool the reactor to 0-5°C using a circulating chiller.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 440 mL, 4.7 mol) to the cold DMF via the dropping funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below 10°C throughout the addition. The mixture will become thick and yellowish.
-
Substrate Addition: Once the POCl₃ addition is complete, add solid 4-bromoacetanilide (500 g, 2.34 mol) portion-wise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the substrate is fully added, slowly heat the reaction mixture to 75-80°C. Maintain this temperature for 12-16 hours.
-
Monitoring: Periodically take samples for TLC or HPLC analysis to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice (5 kg) and water (5 L). Slowly and carefully pour the reaction mixture onto the stirred ice. CAUTION: This is an exothermic quench.
-
Isolation: After the initial quench, stir the resulting slurry for 30 minutes. The solid product will precipitate. Isolate the crude solid by vacuum filtration, wash the filter cake with plenty of water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the crude solid in a vacuum oven at 50°C to a constant weight. The product at this stage is typically 6-Bromo-2-chloroquinoline-3-carbaldehyde, which can be carried forward or further purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude, dry solid in an appropriately sized flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve complete dissolution.[13]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 10-15 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot filtration through a pre-heated filter funnel to remove it.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If needed, place the flask in an ice bath to maximize crystal formation.[13]
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. ijsr.net [ijsr.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. nj.gov [nj.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Experimental Methods Involving 6-Bromoquinoline-3-carbaldehyde
Welcome to the technical support center for 6-Bromoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile chemical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Core Concepts & Initial Considerations
FAQ 1: What are the key structural features of this compound and how do they influence its reactivity?
This compound, with the molecular formula C₁₀H₆BrNO, possesses a quinoline core, which is a fused bicyclic heterocycle containing a benzene and a pyridine ring.[1] The key reactive sites are the aldehyde group at the 3-position and the bromine atom at the 6-position.[1]
-
The Aldehyde Group (-CHO): This group is a primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.[1]
-
The Bromo Group (-Br): Attached to the benzene ring of the quinoline scaffold, this halogen atom is a versatile handle for synthetic modifications. It is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups.[2]
-
The Quinoline Scaffold: This nitrogen-containing heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[2] Its aromatic nature provides stability, while the nitrogen atom can influence the electron density and reactivity of the ring system.[2]
FAQ 2: What are the recommended storage and handling procedures for this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3] Some related compounds are noted to be light-sensitive, so storage in an amber vial or a dark location is also recommended.[3]
Key Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
In case of a spill, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[3]
II. Troubleshooting Common Synthetic Transformations
This section provides troubleshooting guidance for several key reactions involving this compound.
A. Condensation Reactions with Active Methylene Compounds
Condensation reactions, such as the Knoevenagel condensation, are frequently employed to extend the carbon chain at the aldehyde position.[4]
FAQ 3: My Knoevenagel condensation with malononitrile is showing low yield. What are the likely causes and how can I optimize the reaction?
Low yields in Knoevenagel condensations can often be attributed to several factors.
Troubleshooting Low Yield:
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Catalyst Activity | The basicity of the catalyst is crucial for deprotonating the active methylene compound. If using a weak base, the equilibrium may not favor the formation of the nucleophilic enolate. Solution: Consider using a stronger base, such as piperidine or triethylamine. For sensitive substrates, a milder catalyst like triphenylphosphine can also be effective.[4] |
| Poor Solubility | This compound has limited solubility in some common solvents. If the reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Screen different solvents. While polar aprotic solvents like DMF or DMSO are often good choices, alcohols like ethanol can also be effective.[5] Gentle heating may improve solubility, but monitor for potential side reactions. |
| Reversibility of the Reaction | The initial addition of the enolate to the aldehyde is often reversible. The subsequent dehydration step drives the reaction to completion. Solution: Ensure efficient removal of water. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄, or performing the reaction in a higher-boiling solvent. |
| Steric Hindrance | While less of an issue with malononitrile, bulky active methylene compounds can experience steric hindrance, slowing the reaction. Solution: Increase the reaction time and/or temperature. A more potent catalytic system may also be necessary. |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
B. Reductive Amination
Reductive amination is a powerful method for converting the aldehyde into a diverse range of secondary and tertiary amines.[7]
FAQ 4: I am attempting a one-pot reductive amination, but I am isolating the imine intermediate instead of the desired amine. What's going wrong?
The isolation of the imine intermediate indicates that the reduction step is the bottleneck in your one-pot procedure.
Troubleshooting Incomplete Reduction:
| Potential Cause | Explanation & Recommended Solution |
| Reducing Agent Incompatibility | Not all reducing agents are suitable for one-pot reductive aminations. Strong hydrides like LiAlH₄ will reduce the starting aldehyde before imine formation. Solution: Use a milder reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[8] |
| Incorrect pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, the activity of some reducing agents is pH-dependent. Solution: Optimize the pH of the reaction mixture. A small amount of acetic acid is often added to facilitate imine formation. If using NaBH₃CN, ensure the pH remains in the optimal range for both imine formation and reduction.[8] |
| Sterically Hindered Amine or Aldehyde | Steric bulk around the amine or the quinoline aldehyde can slow down both the imine formation and the subsequent reduction. Solution: Increase the reaction time and consider a more reactive reducing agent like NaBH(OAc)₃, which is often more effective for hindered substrates.[8] |
Workflow for Optimizing Reductive Amination
Caption: Optimization workflow for reductive amination.
C. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the 6-bromo position with an organoboron reagent.[9][10]
FAQ 5: My Suzuki coupling reaction is sluggish and gives a low yield of the desired biaryl product. How can I improve the efficiency?
Several factors can contribute to a sluggish Suzuki coupling. A systematic approach to optimization is key.
Troubleshooting a Sluggish Suzuki Coupling:
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading over the course of the reaction. Solution: Ensure your reagents and solvent are properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Consider using a more robust ligand, such as SPhos or XPhos, which can stabilize the palladium catalyst and promote oxidative addition.[11] |
| Inappropriate Base | The base plays a critical role in activating the organoboron reagent for transmetalation.[10] The choice of base can be crucial. Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are commonly used, sometimes a stronger base like K₃PO₄ is more effective, particularly with less reactive aryl chlorides or hindered substrates.[11] |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which are often less reactive in Suzuki couplings. Solution: Use freshly purchased boronic acid or recrystallize older batches. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). |
| Solvent Effects | The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Solution: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often optimal.[9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. |
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
III. Analytical & Purification Strategies
FAQ 6: What are the best methods for monitoring the progress of reactions involving this compound?
Effective reaction monitoring is essential for determining reaction endpoints and optimizing conditions.
-
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. A typical eluent system would be a mixture of hexane and ethyl acetate. The starting material, being more polar than many nonpolar coupled products, will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC with UV detection is highly effective.[6] A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and confirming the mass of the desired product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (around 10 ppm) of the starting material and the appearance of new signals corresponding to the product.[12]
FAQ 7: I am having difficulty purifying my product. What are some common issues and solutions?
Purification challenges often arise from closely related impurities or poor solubility.
Common Purification Issues and Solutions:
| Issue | Recommended Approach |
| Co-eluting Impurities in Column Chromatography | If impurities have similar polarity to the product, separation can be difficult. Solution: Try a different eluent system, varying the solvent polarity gradually. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Crashing Out During Extraction | The product may have limited solubility in the extraction solvent. Solution: Use a larger volume of solvent or switch to a solvent in which the product is more soluble. A mixed solvent system might also be effective. |
| Difficulty with Recrystallization | Finding a suitable single solvent for recrystallization can be challenging. Solution: Employ a two-solvent recrystallization system. Dissolve the crude product in a small amount of a good solvent at an elevated temperature, then slowly add a poor solvent until the solution becomes turbid. Allow it to cool slowly to form crystals. |
This guide provides a foundational framework for troubleshooting and refining experimental methods involving this compound. As with any chemical synthesis, careful planning, monitoring, and systematic optimization are the keys to success.
IV. References
-
Smolecule. (2023, August 16). Buy this compound | 1196155-68-6. Available at: --INVALID-LINK--
-
Benchchem. This compound | 1196155-68-6. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. (2019). Supporting Information. Available at: --INVALID-LINK--
-
Alchemist-chem. 6-bromo-4-chloroquinoline-3-carbaldehyde. Available at: --INVALID-LINK--
-
Benchchem. 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--
-
PubChem. 6-Bromoquinoline | C9H6BrN | CID 79243. National Institutes of Health. Available at: --INVALID-LINK--
-
SpringerLink. (2017). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Available at: --INVALID-LINK--
-
Synquest Labs. 6-Bromoquinoline-3-carboxylic acid. Available at: --INVALID-LINK--
-
Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. Available at: --INVALID-LINK--
-
Scribd. Synthesis of 6-Bromoquinoline. Available at: --INVALID-LINK--
-
ResearchGate. Condensation of aldehyde I with various acyclic active methylene compounds. Available at: --INVALID-LINK--
-
University of Victoria Libraries. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: --INVALID-LINK--
-
Benchchem. 6-Bromoquinoline CAS number 5332-25-2 specifications. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-carboxaldehyde AldrichCPR 73568-35-1. Available at: --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: --INVALID-LINK--
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: --INVALID-LINK--
-
ChemicalBook. 6-Bromoquinoline(5332-25-2) 1H NMR. Available at: --INVALID-LINK--
-
ChemicalBook. 3-bromoquinoline-6-carbaldehyde CAS#: 860757-84-2. Available at: --INVALID-LINK--
-
Biosynth. 3-bromo-quinoline-6-carbaldehyde | 860757-84-2 | KJB75784. Available at: --INVALID-LINK--
-
Cenmed Enterprises. This compound (C007B-512733). Available at: --INVALID-LINK--
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available at: --INVALID-LINK--
-
Benchchem. Technical Support Center: Monitoring 3-Bromoquinoline Reactions. Available at: --INVALID-LINK--
-
ResearchGate. (2025, August 7). ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | CAS 73568-35-1. Available at: --INVALID-LINK--
-
PubChem. 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830. National Institutes of Health. Available at: --INVALID-LINK--
-
Wikipedia. Reductive amination. Available at: --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: --INVALID-LINK--
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: --INVALID-LINK--
-
PubChem. 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140. National Institutes of Health. Available at: --INVALID-LINK--
-
Benchchem. Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions: A Comparative Guide. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Available at: --INVALID-LINK--
-
Scribd. Active Methylene Compounds and Named Reactions-1. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: --INVALID-LINK--
-
MDPI. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
References
- 1. Buy this compound | 1196155-68-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Validation & Comparative
A Senior Application Scientist's Guide to 6-Bromoquinoline-3-carbaldehyde: A Comparative Analysis for Advanced Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its derivatives have shown extensive promise as anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide offers an in-depth comparative analysis of 6-bromoquinoline-3-carbaldehyde, a versatile building block, against other key quinoline aldehydes. We will dissect its reactivity, synthetic utility, and biological significance, supported by experimental data, to provide a comprehensive resource for researchers navigating the nuanced world of quinoline chemistry.
The Strategic Advantage of the 6-Bromo Substituent
The introduction of a bromine atom at the 6-position of the quinoline-3-carbaldehyde framework is a strategic synthetic choice. This halogen imparts a unique combination of electronic and steric properties that influence the molecule's reactivity and biological interactions. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, yet its presence provides a crucial handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of diverse functionalities at a late stage of a synthetic sequence, a highly desirable feature in the generation of compound libraries for drug discovery.
Comparative Reactivity of the Aldehyde Functionality
The carbaldehyde group at the 3-position is a versatile functional handle, participating in a wide array of chemical transformations.[1] Its reactivity is modulated by the electronic nature of the quinoline ring system. The electron-withdrawing character of the quinoline nitrogen enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde. The additional presence of the electron-withdrawing bromine atom at the 6-position in this compound is expected to further enhance this electrophilicity.
Below, we compare the utility of this compound in several key reactions against other quinoline aldehydes. While direct, side-by-side comparative studies are scarce in the literature, we can draw valuable insights from existing data on analogous systems.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[4][5][6] The enhanced electrophilicity of the aldehyde in this compound is anticipated to facilitate this reaction.
Experimental Protocol: Representative Knoevenagel Condensation
A mixture of the respective quinoline-3-carbaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at room temperature or heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | 2-((2-chloroquinolin-3-yl)methylene)malononitrile | ~90% | |
| This compound | (Predicted) Malononitrile | 2-((6-bromoquinolin-3-yl)methylene)malononitrile | High | - |
| Quinoline-3-carbaldehyde | (Predicted) Malononitrile | 2-(quinolin-3-ylmethylene)malononitrile | Good-High | - |
Note: Yields are highly dependent on specific reaction conditions. The predicted high yield for this compound is based on the expected enhanced reactivity.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and phosphorus ylides.[7][8] The reaction is known to be sensitive to the electronic nature of the aldehyde.
Experimental Protocol: Representative Wittig Reaction
To a suspension of a phosphonium salt (1.2 mmol) in a dry aprotic solvent (e.g., THF, 10 mL) at -78 °C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.2 mmol) is added. The mixture is allowed to warm to 0 °C and stirred for 1 hour to generate the ylide. A solution of the quinoline-3-carbaldehyde (1.0 mmol) in dry THF (5 mL) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.[9]
| Aldehyde | Phosphonium Ylide | Product | E/Z Selectivity | Yield (%) | Reference |
| 4-Chloroquinoline-3-carbaldehydes | Various | (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes | Predominantly E | Good | [10] |
| This compound | (Predicted) | (E/Z)-6-bromo-3-styrylquinoline | - | High | - |
| Quinoline-3-carbaldehyde | (Predicted) | (E/Z)-3-styrylquinoline | - | Good-High | - |
Note: The stereoselectivity and yield of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[11]
Synthesis of Quinoline Aldehydes: The Vilsmeier-Haack Reaction
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-substituted-quinoline-3-carbaldehydes
To a stirred solution of a 4-substituted acetanilide (0.1 mol) in DMF (0.3 mol) at 0-5 °C, phosphorus oxychloride (0.4 mol) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is heated to 60-70 °C for several hours. The reaction is then quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 2-chloro-6-substituted-quinoline-3-carbaldehyde.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. delval.edu [delval.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
A Senior Application Scientist's Guide to 6-Bromoquinoline-3-carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system forms the backbone of natural alkaloids like the historic antimalarial quinine and features in numerous synthetic drugs.[2] Its versatility and amenability to chemical modification have cemented its role in the development of agents targeting a wide array of diseases, including cancer and microbial infections.[3][4][5][6]
Within the vast family of quinoline analogs, 6-Bromoquinoline-3-carbaldehyde emerges as a particularly valuable starting material, or synthon. Its structure is a strategic trifecta of functionalities: the foundational quinoline core, a bromine atom at the 6-position, and a reactive carbaldehyde group at the 3-position.[2] This unique arrangement provides two distinct and highly versatile chemical handles for modular synthesis. The aldehyde group is primed for reactions like condensation and nucleophilic addition, while the bromine atom is an ideal site for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[2][7] This dual reactivity allows researchers to systematically build molecular complexity and generate diverse libraries of compounds for biological screening.
This guide provides a comparative analysis of this compound derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. We will delve into the experimental data that underpins their activity, explore structure-activity relationships (SAR), and provide detailed protocols to support further research and development.
I. Synthetic Pathways: From Core Scaffold to Diverse Derivatives
The power of this compound as a building block lies in the selective reactivity of its functional groups. The aldehyde at the C3 position and the bromine at the C6 position can be targeted with high specificity, allowing for a structured approach to creating new chemical entities.
The most common derivatizations involve:
-
Condensation Reactions at the C3-Carbaldehyde: The aldehyde group readily reacts with various nucleophiles, particularly amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively.[1][8] These reactions are typically straightforward, high-yielding, and serve as a simple method to introduce significant structural diversity.
-
Cross-Coupling Reactions at the C6-Bromo Site: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][7] This enables the introduction of a wide range of aryl and heteroaryl substituents, profoundly influencing the molecule's steric and electronic properties.
Below is a generalized workflow illustrating these key synthetic transformations.
Caption: General synthetic routes for derivatizing this compound.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a representative method for synthesizing a quinoline-3-carbaldehyde hydrazone, a class of derivatives that has shown significant biological activity.[1]
Objective: To synthesize N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]benzohydrazide from the corresponding carbaldehyde.
Materials:
-
2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde
-
Benzohydrazide
-
Methanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde in a minimal amount of warm absolute methanol in a round-bottom flask.
-
Addition of Reagent: To this solution, add a solution of 1.1 equivalents of benzohydrazide dissolved in methanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Cooling: Upon completion, a precipitate often forms. Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
II. Comparative Analysis of Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][3][4] Derivatives of this compound, particularly its hydrazone and Schiff base forms, have been a major focus of anticancer research.
A study by Matias et al. synthesized a library of quinoline-3-carbaldehyde hydrazones and evaluated their in vitro cytotoxicity against three human tumor cell lines: DAN-G (pancreatic cancer), LCLC-103H (large cell lung cancer), and SISO (cervical cancer).[1] A key finding was the significant impact of the substituent at the C2 position of the quinoline ring. Derivatives containing a benzotriazole moiety showed pronounced cancer cell growth inhibitory effects, whereas those with a 1,2,4-triazole ring were largely inactive.[1]
This highlights a critical structure-activity relationship: the nature of the heterocyclic system attached to the quinoline core is a primary determinant of cytotoxic potency. The benzotriazole-containing quinolines 5, 7, and 9 from the study demonstrated IC₅₀ values in the low micromolar range.[1]
Caption: Structure-Activity Relationship (SAR) for anticancer quinoline hydrazones.
Performance Data: Cytotoxicity of Quinoline Hydrazone Derivatives
The table below summarizes the 50% inhibitory concentration (IC₅₀) values for selected benzotriazole-containing quinoline hydrazones against human cancer cell lines, demonstrating their potent antiproliferative effects.[1]
| Compound ID | Derivative Type | DAN-G (Pancreas) IC₅₀ (µM) | LCLC-103H (Lung) IC₅₀ (µM) | SISO (Cervical) IC₅₀ (µM) |
| 5e | Hydrazone | 1.23 | 2.53 | 2.50 |
| 7a | N-Acylhydrazone | 1.83 | > 10 | 4.31 |
| 9h | N-Sulfonylhydrazone | 2.10 | > 10 | 7.39 |
| Doxorubicin | Reference Drug | 0.03 | 0.06 | 0.12 |
Data sourced from Matias et al., 2021.[1]
The data clearly indicates that compound 5e (2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline) is the most potent among the tested derivatives, with a cytostatic effect across all three cell lines.[1] In contrast, compounds 7a and 9h exhibited more selective activity, primarily against the pancreas and cervical cancer cell lines.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential drug candidates.
Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
III. Comparative Analysis of Antimicrobial Activity
The quinoline core is also central to many antimicrobial agents, most famously the quinolone class of antibiotics.[9][10] Research into new quinoline derivatives is driven by the urgent need to combat rising antimicrobial resistance.[11] These compounds can act against a range of pathogens, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), fungi, and parasites.[9][11][12]
While extensive data specifically for this compound derivatives is less consolidated than for anticancer applications, the principles of SAR from related quinoline series can be applied. The antibacterial activity is highly dependent on the nature and position of substituents on the quinoline ring.[11]
A study on facilely accessible quinoline derivatives demonstrated potent activity against a panel of multidrug-resistant Gram-positive bacteria, including C. difficile.[9] While not direct derivatives of this compound, the findings underscore the potential of the broader quinoline scaffold. For instance, the introduction of an ethoxy spacer at the 4-position maintained potent antibacterial activity.[9] This suggests that modifications at various positions, including the C6-bromo position, could be a fruitful strategy for developing novel antibacterial agents.
Performance Data: Antibacterial Activity of Quinoline Derivatives
The following table presents Minimum Inhibitory Concentration (MIC) data for related quinoline compounds against Gram-positive bacteria, illustrating the scaffold's potential.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 4-Phenoxyquinolines | MRSA | 1.5 - 3.0 |
| 4-Phenoxyquinolines | VRE | 1.5 - 3.0 |
| 4-Phenoxyquinolines | C. difficile | 1.5 - 3.0 |
| Indolizinoquinolines | S. aureus | 0.031 |
| Indolizinoquinolines | E. coli | 2.0 |
Data compiled from related studies on quinoline derivatives.[9][11]
IV. Conclusion and Future Perspectives
The this compound scaffold is a demonstrably powerful platform for the generation of novel therapeutic agents. The dual reactivity of the aldehyde and bromide moieties provides a robust synthetic framework for creating large, diverse libraries of compounds.
Key Comparative Insights:
-
Anticancer Potential: Hydrazone derivatives of the scaffold are particularly promising anticancer agents. Structure-activity relationship studies reveal that the choice of heterocyclic substituent at the C2 position is critical for cytotoxicity, with benzotriazole being superior to 1,2,4-triazole in the evaluated series.[1]
-
Antimicrobial Potential: While specific data is emerging, the broader quinoline class shows significant promise for combating drug-resistant Gram-positive bacteria.[9] Future work should focus on synthesizing and screening this compound derivatives against a wide panel of microbial pathogens.
-
Synthetic Versatility: The modular nature of the scaffold allows for systematic optimization. Lead compounds identified from initial screenings can be readily modified at both the C3 and C6 positions to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Future research should aim to expand the structural diversity of derivatives, exploring a wider range of cross-coupling partners at the C6 position and novel condensation partners at the C3 position. Elucidating the precise mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling with synthetic chemistry will further accelerate the design and discovery of next-generation drugs based on this privileged scaffold.
References
- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Validation of 6-Bromoquinoline-3-carbaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 6-Bromoquinoline-3-carbaldehyde, a heterocyclic compound featuring a quinoline scaffold, represents a molecule of significant interest due to the prevalence of the quinoline moiety in a wide array of biologically active compounds.[1] Its validation serves as a critical step in ensuring the integrity of subsequent research and development efforts.
This guide provides a comprehensive, in-depth analysis of the spectroscopic data required to validate the structure of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the expected spectral features, comparing them with closely related analogues to provide a robust framework for structural elucidation. Every step is designed to be a self-validating system, grounded in the principles of spectroscopic analysis.
The Strategic Approach to Spectroscopic Validation
The validation of this compound hinges on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable confirmation of the molecular architecture. Our approach is as follows:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To map the proton environment of the molecule.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To identify all unique carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
For a robust validation, we will compare the predicted spectroscopic data for this compound with experimental data from two key reference compounds:
-
Quinoline-3-carbaldehyde: To understand the spectroscopic signature of the quinoline-3-carbaldehyde core.
-
6-Bromo-2-chloroquinoline-3-carbaldehyde: A closely related analogue that informs on the influence of a halogen at the 6-position.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for data reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]
-
Securely cap the NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
The standard pulse width for 1D ¹H NMR experiments is typically 45°.[4]
-
Acquire the spectrum at a constant temperature, usually 25 °C (298 K).
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).
-
The relaxation delay should be set to at least five times the T1 of the slowest relaxing signal to ensure full relaxation between pulses for accurate integration.[5]
-
Diagram: ¹H NMR Experimental Workflow
References
- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-CHLOROQUINOLINE-3-CARBALDEHYDE(73568-25-9)IR [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
comparing the reactivity of 6-Bromoquinoline-3-carbaldehyde with similar compounds
An In-Depth Guide to the Comparative Reactivity of 6-Bromoquinoline-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation, appearing in numerous natural products and pharmaceuticals, including renowned antimalarial and anticancer agents.[1][2] this compound is a particularly valuable bifunctional building block, offering two distinct and versatile reaction sites: the aldehyde group at the C-3 position and the bromine atom at the C-6 position. Understanding its reactivity in comparison to structurally similar compounds is paramount for designing efficient and selective synthetic routes to complex target molecules.
This guide provides an in-depth, objective comparison of the reactivity of this compound with key analogs, supported by experimental data and established protocols. We will dissect the electronic and steric factors governing its chemical behavior and explore how these properties can be harnessed for precise molecular construction.
The Electronic and Steric Landscape of Substituted Quinolines
The reactivity of this compound is dictated by the interplay of its constituent parts. The quinoline core is an electron-deficient aromatic system due to the electronegative nitrogen atom. This effect is amplified by the two electron-withdrawing groups (EWGs):
-
3-Carbaldehyde (-CHO): This group is strongly deactivating via resonance and inductive effects, significantly increasing the electrophilicity of the C-3 position and, to a lesser extent, the carbonyl carbon itself.
-
6-Bromo (-Br): The bromine atom exerts a dual electronic influence. It is deactivating through its inductive effect (-I) but weakly activating through resonance (+R) by donating lone-pair electron density. On balance, halogens are considered deactivating groups in electrophilic aromatic substitution, but their presence provides a crucial handle for cross-coupling reactions.
Compared to its analogs, these features create a unique reactivity profile:
-
vs. Quinoline-3-carbaldehyde: The bromine at C-6 further withdraws electron density from the ring system, making the carbonyl carbon of this compound a slightly better electrophile for nucleophilic addition.
-
vs. 6-Chloroquinoline-3-carbaldehyde: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the C-Br bond is more readily cleaved in oxidative addition steps of palladium-catalyzed cross-coupling reactions, making the 6-bromo derivative more reactive than its 6-chloro counterpart under typical conditions.[3]
Caption: Electronic influences within this compound.
Part 1: Comparative Reactivity at the Aldehyde Moiety
The aldehyde functional group is a primary hub for chemical transformations.[2] Its reactivity is subtly tuned by the substituents on the quinoline ring.
Nucleophilic Addition
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the bromo-substituted quinoline ring enhances this electrophilicity compared to the unsubstituted analog. This reaction typically involves the formation of a tetrahedral intermediate, followed by protonation to yield an alcohol.[5][6]
Causality: A more electron-deficient aromatic system pulls electron density away from the aldehyde group, increasing the partial positive charge on the carbonyl carbon and making it a "harder" electrophile, thus accelerating the rate of nucleophilic attack.
Generic Protocol: Grignard Reaction with this compound
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding secondary alcohol.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 6-bromoquinoline-3-carboxylic acid.[2] The Pinnick oxidation is a highly efficient method that uses sodium chlorite (NaClO₂) under mild conditions, tolerating a wide range of functional groups.[7]
Causality: The choice of the Pinnick oxidation is deliberate. Stronger oxidants like potassium permanganate could potentially lead to undesired side reactions on the electron-rich (compared to the aldehyde) quinoline ring. Sodium chlorite, buffered with a weak acid, selectively oxidizes the aldehyde. 2-methyl-2-butene is used as a scavenger to quench the hypochlorite byproduct, preventing chlorination of the aromatic ring.[7]
Experimental Protocol: Pinnick Oxidation
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methyl-2-butene (10.0 equiv) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 5.0 equiv).
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 equiv) in deionized water.
-
Add the sodium chlorite solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite (NaHSO₃) until a test with starch-iodide paper is negative.
-
Acidify the mixture to pH 2-3 with 1 M HCl, which should precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the Pinnick oxidation of an aldehyde.
Reduction to Alcohol
Reduction of the aldehyde to the primary alcohol, (6-bromoquinolin-3-yl)methanol, is typically achieved with high efficiency using standard hydride reagents like sodium borohydride (NaBH₄).
Causality: NaBH₄ is a mild reducing agent, which is advantageous as it will not reduce the quinoline ring system, ensuring chemoselectivity for the carbonyl group. More powerful reagents like lithium aluminum hydride (LiAlH₄) could be used but require more stringent anhydrous conditions.
Experimental Protocol: NaBH₄ Reduction
-
Dissolve this compound (1.0 equiv) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified by chromatography if necessary.
Part 2: Comparative Reactivity at the Bromo Substituent
The C-Br bond at the 6-position is the gateway to a vast array of molecular complexity through palladium-catalyzed cross-coupling reactions. This is where the comparison with other halogenated and regioisomeric analogs becomes most critical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is one of the most robust and widely used cross-coupling methods.[8][9] The reactivity order for the aryl halide is generally I > OTf > Br >> Cl.[9] Therefore, this compound is expected to be significantly more reactive than 6-chloroquinoline-3-carbaldehyde, often requiring less forcing conditions (lower temperatures, lower catalyst loading).
Causality: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond (average bond energy ~285 kJ/mol) compared to the C-Cl bond (~340 kJ/mol) leads to a lower activation energy for this step, resulting in a faster reaction rate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically dioxane/water or toluene/water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkynyl moieties onto aryl halides, forming C(sp²)-C(sp) bonds.[10][11] It typically employs a dual catalyst system of palladium and copper(I).[12] Similar to the Suzuki reaction, the reactivity of the C-Br bond is superior to the C-Cl bond.
Causality: The catalytic cycle involves two interconnected parts. The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The initial oxidative addition step remains critical, making the C-Br bond more reactive.[12]
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper co-catalyst (CuI, 3-5 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv), which also serves as a solvent in some cases.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[13][14] This reaction couples aryl halides with primary or secondary amines. The higher reactivity of aryl bromides over chlorides is well-established, allowing for selective reactions in dihalogenated substrates.[3]
Causality: The catalytic cycle mirrors other cross-coupling reactions, beginning with the oxidative addition of the aryl halide to the Pd(0) complex.[15] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is crucial to facilitate both the oxidative addition and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Selective functionalization workflow for a dihaloquinoline.
Comparative Data Summary
The following table summarizes typical reactivity trends for cross-coupling reactions. Yields are illustrative and highly dependent on the specific substrate, catalyst, and reaction conditions.
| Reaction | Substrate | Typical Catalyst System | Relative Reactivity |
| Suzuki-Miyaura | 6-Bromo quinoline-3-carbaldehyde | Pd(PPh₃)₄ / K₂CO₃ | +++ |
| 6-Chloro quinoline-3-carbaldehyde | Pd₂(dba)₃, SPhos / K₃PO₄ | + | |
| Sonogashira | 6-Bromo quinoline-3-carbaldehyde | Pd(PPh₃)₂Cl₂, CuI / TEA | +++ |
| 6-Chloro quinoline-3-carbaldehyde | Pd(PPh₃)₂Cl₂, CuI / TEA | + | |
| Buchwald-Hartwig | 6-Bromo quinoline-3-carbaldehyde | Pd₂(dba)₃, Xantphos / NaOtBu | +++ |
| 6-Chloro quinoline-3-carbaldehyde | Pd₂(dba)₃, XPhos / K₂CO₃ | + | |
| SNAr | 2-Chloro quinoline-3-carbaldehyde | Amine, Heat | ++++ |
| 6-Chloro quinoline-3-carbaldehyde | Amine, Heat | - (unreactive) |
Conclusion
This compound stands out as a supremely versatile synthetic intermediate. Its reactivity is a predictable and exploitable consequence of its electronic structure.
-
At the Aldehyde: The C-3 aldehyde is an excellent electrophile, readily undergoing nucleophilic addition, oxidation, and reduction. Its reactivity is slightly enhanced by the electron-withdrawing bromo substituent compared to unsubstituted analogs.
-
At the Halogen: The C-6 bromo position is a prime site for palladium-catalyzed cross-coupling reactions. It is significantly more reactive than a corresponding chloro-substituent, allowing for milder reaction conditions and providing an orthogonal handle for selective functionalization in polyhalogenated systems.
By understanding these comparative principles, researchers can strategically select reaction conditions to modify one site while preserving the other, paving the way for the efficient and elegant synthesis of novel quinoline-based molecules for pharmaceutical and materials science applications.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Illuminating the Quinoline Core: A Guide to the Synthesis and NMR Confirmation of 6-Bromoquinoline-3-carbaldehyde
For the modern researcher in drug discovery and medicinal chemistry, the quinoline scaffold is a cornerstone of molecular design. Its versatile structure is a recurring motif in a vast array of biologically active compounds. This guide provides an in-depth technical analysis of the synthesis of a key derivative, 6-Bromoquinoline-3-carbaldehyde, with a primary focus on its unambiguous confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore a robust synthetic method, delve into the nuances of its NMR spectral characterization, and compare it with alternative synthetic strategies, offering a comprehensive resource for scientists engaged in the synthesis of novel quinoline-based therapeutics.
The strategic placement of a bromine atom and a reactive carbaldehyde group on the quinoline framework makes this compound a valuable intermediate for further molecular elaboration. The bromine at the 6-position provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the aldehyde at the 3-position is a versatile precursor for the synthesis of a wide range of derivatives, including imines, alcohols, and carboxylic acids.
Primary Synthesis: The Vilsmeier-Haack Reaction
A prevalent and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][4]
The causality behind choosing the Vilsmeier-Haack reaction lies in its reliability and applicability to a wide range of substrates, including substituted acetanilides, which are precursors to the quinoline ring system. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction.[1] Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde
The following protocol is a representative procedure for the synthesis of a closely related analogue, 6-bromo-2-chloroquinoline-3-carbaldehyde, which illustrates the practical application of the Vilsmeier-Haack reaction for this class of compounds.[5]
Step 1: Preparation of 4-Bromoacetanilide Oxime A mixture of 4-bromoacetanilide, hydroxylamine hydrochloride, and sodium acetate in an appropriate solvent is refluxed to produce the corresponding acetophenone oxime. This intermediate is then carried forward to the Vilsmeier-Haack reaction.[5]
Step 2: Vilsmeier-Haack Formylation
-
In a flask equipped with a stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise while maintaining the temperature at 0°C.
-
To this Vilsmeier reagent, add the 4-bromoacetanilide oxime (0.05 mol) in portions.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 16 hours.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.
-
The precipitated solid, 6-bromo-2-chloroquinoline-3-carbaldehyde, is collected by filtration and recrystallized from ethyl acetate.[5]
Caption: Workflow for the Vilsmeier-Haack synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde.
NMR Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the target structure.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~9.3 | s | - |
| H-4 | ~8.8 | s | - |
| H-5 | ~8.1 | d | ~9.0 |
| H-7 | ~7.9 | dd | ~9.0, ~2.0 |
| H-8 | ~8.3 | d | ~2.0 |
| -CHO | ~10.6 | s | - |
Interpretation:
-
The aldehyde proton (-CHO) is expected to be the most deshielded proton, appearing as a singlet far downfield around 10.6 ppm.
-
The protons on the pyridine ring, H-2 and H-4 , will also be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and the aldehyde group, appearing as singlets.
-
The protons on the benzene ring will exhibit characteristic splitting patterns. H-5 will appear as a doublet due to coupling with H-7. H-7 will be a doublet of doublets, coupling with both H-5 and H-8. H-8 will appear as a doublet due to coupling with H-7. The presence of the bromine atom at the 6-position will influence the chemical shifts of the adjacent protons.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~152 |
| C-3 | ~138 |
| C-4 | ~140 |
| C-4a | ~148 |
| C-5 | ~131 |
| C-6 | ~122 |
| C-7 | ~135 |
| C-8 | ~130 |
| C-8a | ~129 |
| -CHO | ~191 |
Interpretation:
-
The carbonyl carbon of the aldehyde (-CHO) will be the most downfield signal, typically appearing around 191 ppm.
-
The carbon atoms of the quinoline ring will appear in the aromatic region (120-155 ppm). The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the substitutent effects of the bromine and aldehyde groups.
Comparison with Alternative Synthesis Methods
While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies can also be employed to construct the quinoline-3-carbaldehyde scaffold.
Friedländer Synthesis
The Friedländer synthesis is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] For the synthesis of this compound, this would involve the reaction of 2-amino-5-bromobenzaldehyde with a suitable three-carbon building block that can provide the C2-C3-aldehyde portion of the quinoline ring.
Advantages:
-
Direct formation of the quinoline ring.
-
Can be catalyzed by either acid or base.
Disadvantages:
-
Requires the synthesis of the appropriately substituted 2-aminobenzaldehyde precursor, which can be a multi-step process.
-
The reaction conditions can sometimes be harsh.
Caption: Comparison of Vilsmeier-Haack and Friedländer synthesis routes.
Conclusion
The synthesis of this compound, a key building block in medicinal chemistry, is reliably achieved through the Vilsmeier-Haack reaction. The structural confirmation of this important intermediate is unequivocally accomplished through the detailed analysis of its ¹H and ¹³C NMR spectra. While alternative methods like the Friedländer synthesis exist, the Vilsmeier-Haack approach offers a practical and efficient route from readily available starting materials. This guide provides researchers with the foundational knowledge and practical insights necessary for the successful synthesis and characterization of this and related quinoline derivatives, paving the way for the discovery of novel therapeutic agents.
References
A Senior Scientist's Guide to Characterizing the Cross-Reactivity of 6-Bromoquinoline-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Novel Compound Development
6-Bromoquinoline-3-carbaldehyde is a heterocyclic compound featuring a quinoline scaffold. Quinoline derivatives are privileged structures in medicinal chemistry, forming the core of numerous agents with demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2][3][4]. The aldehyde functional group and bromine substitution offer versatile handles for further chemical modification, making this compound an intriguing starting point for library synthesis and lead discovery[5][6].
However, the therapeutic potential of any new chemical entity is inextricably linked to its selectivity.[7][8] A lack of selectivity, resulting in engagement with unintended biological targets (off-targets), can lead to toxicity, adverse side effects, or a misleading interpretation of the compound's mechanism of action.[9] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a foundational pillar of the drug discovery process.[10]
This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of a novel compound like this compound. We will proceed from predictive computational models to broad biochemical screening and finally to target validation in a physiological context, explaining the causality behind each experimental choice. This systematic approach is designed to build a robust, self-validating dataset that enables confident decision-making in early-stage development.
Part 1: Predictive Profiling: An In Silico Foundation for Target Hypothesis
Before committing resources to expensive and time-consuming wet-lab experiments, computational methods provide an invaluable first pass at identifying a compound's likely biological targets and potential off-targets.[11] These tools operate on the principle of chemical similarity, comparing the structure of a query molecule to databases of known ligands with annotated biological activities.
For a novel scaffold like this compound, this predictive step is crucial for generating an initial target hypothesis. Given that the quinoline core is common in kinase inhibitors, our hypothetical in silico screen will likely predict affinity for one or more kinase families.[12][13]
Workflow: Predictive Target Scoping
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 6-Bromoquinoline-3-carbaldehyde Analogs in Contemporary Drug Discovery
For researchers and professionals navigating the complex landscape of medicinal chemistry, the quinoline scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Within this class, 6-Bromoquinoline-3-carbaldehyde serves as a particularly valuable starting material. The bromine atom at the 6-position offers a versatile handle for synthetic modifications, such as cross-coupling reactions, while the carbaldehyde at the 3-position is ripe for transformations into a wide array of functional groups and heterocyclic systems.[2][3] This guide provides an in-depth, objective comparison of the efficacy of various analogs derived from this core structure, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind synthetic strategies, compare biological activities, and provide detailed experimental protocols to ensure the reproducibility of the findings discussed.
The Strategic Importance of the this compound Scaffold
The quinoline ring system is a cornerstone in the development of therapeutic agents, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin.[3][4] The introduction of a bromine atom and a carbaldehyde group onto this scaffold at positions 6 and 3, respectively, creates a molecule with significant potential for chemical diversification.
-
The 6-Bromo Moiety: This functional group is not merely a placeholder. Its electronegativity and size can influence the molecule's interaction with biological targets.[5] More importantly, it is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups to build a library of diverse analogs.[6]
-
The 3-Carbaldehyde Group: This aldehyde functionality is a versatile precursor for numerous chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form Schiff bases, chalcones, and ultimately, more complex heterocyclic systems fused to the quinoline core.[4][7]
The combination of these two reactive sites makes this compound a powerful platform for generating novel chemical entities with a broad spectrum of potential biological activities.
Caption: General workflow for utilizing this compound in drug discovery.
Comparative Efficacy of Analogs: A Focus on Anticancer and Kinase Inhibition
While a single study directly comparing a comprehensive series of this compound analogs is not available, we can synthesize a comparative analysis from various sources that have explored structurally related compounds. The most prominent therapeutic area for these derivatives is oncology.
From Carbaldehyde to Carboxylic Acid: Targeting Protein Kinase CK2
One common and synthetically straightforward modification of the 3-carbaldehyde is its oxidation to a 3-carboxylic acid. This transformation opens up a new vector for biological activity. A study by Zalyginyan et al. explored a series of 2-aminoquinoline-3-carboxylic acids as inhibitors of protein kinase CK2, a crucial enzyme implicated in cancer cell proliferation and survival.[8] The precursor for these compounds, 2-chloroquinoline-3-carboxylic acid, is directly obtainable from the corresponding carbaldehyde.[8]
| Compound ID (Analog of Parent Scaffold) | Structure Modification from 6-Bromo-3-Carboxylic Acid | Target | IC50 (µM) | Reference |
| 5d | 2-amino substitution | Protein Kinase CK2 | > 20 | [8] |
| Related Analog (5a) | 6-methoxy, 2-amino substitution | Protein Kinase CK2 | 18.2 | [8] |
| Related Analog | 6,8-dichloro, 2-amino substitution | Protein Kinase CK2 | 1.8 | [8] |
| Related Analog | 6-chloro-8-methyl, 2-amino substitution | Protein Kinase CK2 | 0.65 | [8] |
| Note: This table presents data for 2-aminoquinoline-3-carboxylic acid derivatives to infer potential trends. Compound 5d is the direct bromo-substituted analog. |
From this data, we can infer a structure-activity relationship (SAR). While the 6-bromo analog (5d ) itself showed weak activity, the introduction of other substituents on the benzene ring of the quinoline, such as chloro and methyl groups, significantly enhanced the inhibitory potency against protein kinase CK2.[8] This highlights the importance of exploring modifications at positions other than just the 3 and 6 positions to optimize biological activity.
The Influence of Bromination on Antiproliferative Activity
The presence and position of bromine atoms on the quinoline ring have a profound impact on anticancer efficacy. A study on highly brominated quinolines demonstrated significant inhibitory effects against various cancer cell lines.[9] Although these compounds are not direct derivatives of the 3-carbaldehyde, they underscore the importance of the bromo-substituent.
| Compound ID | Structure | Cell Line | IC50 (µg/mL) | Reference |
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.6 | [9] |
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 5.45 | [9] |
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 7.9 | [9] |
| 5 (related analog) | 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [10] |
These findings suggest that poly-bromination can be a successful strategy for enhancing cytotoxic effects. Compound 11 , with two bromine atoms, exhibited potent activity in the low microgram per milliliter range.[9] This provides a strong rationale for synthesizing and testing di- or tri-brominated analogs of this compound.
Targeting the PI3K/Akt/mTOR Signaling Pathway
Many quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Derivatives of 6-Bromoquinoline have been investigated as inhibitors of this pathway. By blocking key kinases like PI3K, Akt, or mTOR, these compounds can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death).[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Bromoquinoline analogs.
While specific IC50 values for this compound analogs against these kinases are not consolidated in a single report, the known inhibitory activity of the broader quinoline class provides a strong mechanistic basis for their observed anticancer effects.[1]
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Synthesis of 2-Amino-6-bromoquinoline-3-carboxylic acid (Analog 5d)
This protocol is adapted from the synthesis of related compounds described by Zalyginyan et al.[8]
-
Oxidation of the Aldehyde (Precursor Step): 2-Chloro-6-bromoquinoline-3-carbaldehyde (1 mmol) is dissolved in a mixture of ethanol and water. Silver nitrate (AgNO₃, 2.5 mmol) is added, followed by the dropwise addition of aqueous sodium hydroxide (NaOH) solution until the mixture is alkaline. The reaction is stirred at room temperature for 12-24 hours. The resulting silver precipitate is filtered off, and the filtrate is acidified with dilute HCl to precipitate the 2-chloro-6-bromoquinoline-3-carboxylic acid.
-
Amination: A suspension of 2-chloro-6-bromoquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a sealed stainless steel autoclave at 150 °C for 4 hours.
-
Work-up: After cooling, the resulting clear solution is acidified with 5% aqueous HCl to a pH of approximately 4.
-
Purification: The solid precipitate of 2-amino-6-bromoquinoline-3-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a DMF/isopropanol mixture.
-
Characterization: The structure of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and identity.[8]
In Vitro Anticancer Activity: MTT Cell Viability Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Seeding: Cancer cells (e.g., HeLa, HT29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO) is added to each well.
-
Incubation: The plates are incubated for an additional 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel therapeutic agents, particularly in the realm of oncology. The available data, synthesized from multiple studies, indicates several key takeaways for researchers:
-
Structure-Activity Relationships: Efficacy is highly dependent on the substitution pattern. While the 6-bromo and 3-formyl (or its derivatives) are key functional groups, exploring substitutions at other positions (e.g., C2, C5, C7, C8) is crucial for enhancing potency.[8]
-
Mechanism of Action: Many quinoline analogs exert their effects by inhibiting critical protein kinases, such as CK2, and by modulating signaling pathways like PI3K/Akt/mTOR.[1][8] Future studies should include mechanistic investigations to confirm the molecular targets.
-
Poly-halogenation: The success of di-brominated quinolines suggests that exploring analogs with multiple halogen substituents could be a fruitful avenue for discovering highly potent compounds.[9]
This guide serves as a foundational resource, consolidating fragmented data to provide a coherent picture of the therapeutic potential of this compound analogs. The true potential of this scaffold will be unlocked through systematic synthetic exploration and comprehensive biological evaluation, guided by the principles and protocols outlined herein.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives [ouci.dntb.gov.ua]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking 6-Bromoquinoline-3-carbaldehyde: A Comparative Guide to ALDH1A1 and PKC Inhibition
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its derivatives have been explored for a multitude of biological activities, including anticancer and antimicrobial properties.[2][3] 6-Bromoquinoline-3-carbaldehyde, a halogenated quinoline derivative, represents a promising, yet uncharacterized, molecule. The presence of the electron-withdrawing bromine atom and the reactive aldehyde group suggests its potential to interact with biological targets of therapeutic relevance.[1][3]
This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of two key cancer-associated enzymes: Aldehyde Dehydrogenase 1A1 (ALDH1A1) and Protein Kinase C (PKC). As a Senior Application Scientist, the following sections will not only present comparative data but also delve into the rationale behind the experimental design and methodologies, ensuring a robust and scientifically sound evaluation.
The Rationale for Target Selection: ALDH1A1 and PKC
The selection of ALDH1A1 and PKC as initial targets for this compound is based on the well-established roles of these enzymes in cancer progression and the known activities of structurally related compounds.
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[3][4][5][6] Notably, high ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, and colon cancer.[4][7][8] This elevated activity contributes to chemoresistance and is often associated with poor patient prognosis.[4][7] Therefore, inhibitors of ALDH1A1 are actively being investigated as a strategy to eradicate CSCs and overcome therapeutic resistance.
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[2][9][10] Dysregulation of PKC isoforms is a common feature in many cancers, where they can act as either tumor promoters or suppressors depending on the specific isoform and cellular context.[10][11][12] The broad involvement of PKC in cancer signaling makes it a compelling target for therapeutic intervention.[12][13]
Comparative Inhibitor Performance
To establish a performance baseline, this compound's inhibitory potential should be compared against well-characterized inhibitors of ALDH1A1 and PKC. The following table summarizes the inhibitory activities (IC50 values) of selected known inhibitors. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target Enzyme | Known Inhibitor | IC50 Value (nM) | Relevant Isoforms/Conditions |
| ALDH1A1 | NCT-501 | 40 | Highly selective for human ALDH1A1 |
| Disulfiram | 150 | Also inhibits ALDH2 | |
| PKC | Staurosporine | 0.7 - 6 | Pan-PKC inhibitor (non-selective) |
| Go 6983 | 6 - 10 | Broad spectrum inhibitor for conventional and novel PKCs |
Experimental Protocols for Inhibitor Benchmarking
The following are detailed, self-validating protocols for determining the inhibitory activity of this compound against ALDH1A1 and PKC.
ALDH1A1 Inhibition Assay (Spectrophotometric)
This assay quantifies ALDH1A1 activity by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials and Reagents:
-
Purified recombinant human ALDH1A1 enzyme
-
This compound and known inhibitors (e.g., NCT-501, Disulfiram)
-
Propionaldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each known inhibitor in DMSO. Create a series of dilutions in the assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a 100 µL reaction mixture containing:
-
50 µL of Assay Buffer
-
10 µL of NAD⁺ solution (final concentration 2.5 mM)
-
10 µL of the test compound dilution (or DMSO for control)
-
20 µL of purified ALDH1A1 enzyme (final concentration ~50-100 ng/µL)
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the propionaldehyde substrate solution (final concentration 10 mM) to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PKC Inhibition Assay (Radiometric Filter Binding)
This assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate by PKC.
Materials and Reagents:
-
Purified recombinant human PKC isoform (e.g., PKCα, PKCβ)
-
This compound and known inhibitors (e.g., Staurosporine, Go 6983)
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Lipid Activator: Phosphatidylserine and Diacylglycerol (DAG) vesicles
-
P81 phosphocellulose filter paper
-
Wash Buffer: 75 mM Phosphoric Acid
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each known inhibitor in DMSO. Create serial dilutions in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5 µL of Assay Buffer
-
5 µL of Lipid Activator
-
5 µL of PKC substrate peptide (final concentration ~20 µM)
-
5 µL of the test compound dilution (or DMSO for control)
-
5 µL of purified PKC enzyme
-
-
Pre-incubation: Mix gently and pre-incubate at 30°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 5 µL of [γ-³²P]ATP solution (final concentration ~10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
-
Reaction Termination and Substrate Capture: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper. Allow the paper to air dry for a few minutes.
-
Washing: Wash the filter papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm.
-
Visualizing the Underlying Biology: Signaling Pathways
To fully appreciate the potential impact of inhibiting ALDH1A1 and PKC, it is crucial to understand their roles within cellular signaling networks.
ALDH1A1 Signaling in Cancer Stem Cells
ALDH1A1 is a key enzyme in the conversion of retinal to retinoic acid (RA).[14] RA then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[7][14] In cancer stem cells, high ALDH1A1 activity maintains a less differentiated state and contributes to drug resistance.
Caption: ALDH1A1 pathway in cancer stem cells and the point of inhibition.
PKC Signaling in Cell Proliferation and Apoptosis
PKC isoforms are activated by second messengers like diacylglycerol (DAG) and calcium.[15] Once active, they phosphorylate a wide range of downstream targets, leading to the activation of transcription factors and other kinases that control cell cycle progression and survival.[16] Aberrant PKC signaling can lead to uncontrolled proliferation and evasion of apoptosis.
References
- 1. 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of ALDH1A enzymes in determining human testicular retinoic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 9. The role of protein kinase C isoforms in cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein Kinase C in Cancer Signaling and Therapy. | Anticancer Research [ar.iiarjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Bromoquinoline-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds like 6-Bromoquinoline-3-carbaldehyde are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
These analogous compounds are typically classified as irritants to the skin, eyes, and respiratory system.[1][2] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[2][3] |
| Eye/Face Protection | Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4] | To protect against splashes and dust that may cause serious eye irritation.[1][5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. | To minimize the risk of accidental skin contact with the chemical.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
The Cardinal Rule: Waste Determination and Segregation
The U.S. Environmental Protection Agency (EPA) mandates that the generator of a chemical waste is responsible for determining if it is a hazardous waste.[6] Given its chemical structure as a halogenated heterocyclic compound, this compound should be managed as a hazardous waste.
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Halogenated organic compounds should be collected separately from non-halogenated organic waste to facilitate proper disposal and to avoid increased disposal costs.[7][8]
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps outline the procedure for managing this compound waste from generation to pickup.
Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, chemically compatible container for collecting waste. Glass or high-density polyethylene (HDPE) containers with a tightly sealing screw cap are recommended.[7] The container must be in good condition, free from leaks or visible damage.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[6][9] The date of waste accumulation should also be recorded.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), and residues in a designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Indicate the solvent system on the label.
-
Storage and Accumulation
-
Designated Accumulation Area: Store the hazardous waste container at or near the point of generation in a designated satellite accumulation area.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing and reducing agents.[1]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of potential spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][9]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information on the waste label.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[8] Halogenated organic compounds can be detrimental to wastewater treatment processes and can persist in the environment.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1] Minimize dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of professional scientific practice.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. mtu.edu [mtu.edu]
- 7. towson.edu [towson.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of 6-Bromoquinoline-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, 6-Bromoquinoline-3-carbaldehyde is a valuable building block, offering a versatile scaffold for the synthesis of novel compounds. However, its halogenated aromatic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and scientific integrity.
Hazard Identification: Understanding the Reactivity and Toxicity Profile
-
Skin Irritation (Category 2): Like many aromatic aldehydes and halogenated heterocycles, this compound is expected to cause skin irritation upon direct contact.[1][2][3][4][5] Prolonged exposure can lead to redness, inflammation, and discomfort.
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation, potentially leading to pain, tearing, and redness.[1][2][3][4] Fine powders or dusts of the compound pose a significant risk.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract, resulting in coughing and shortness of breath.[1][2][3][4]
It is crucial to handle this compound as a hazardous substance, implementing controls to mitigate these risks effectively.
| Hazard Classification | GHS Category | Primary Route of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation, redness, inflammation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Eye Contact | Causes serious eye irritation, pain, tearing.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory tract irritation.[1][2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is predicated on minimizing all potential routes of exposure. Standard laboratory attire (long pants, closed-toe shoes) is a mandatory baseline.
-
Hand Protection: Disposable nitrile gloves are a suitable initial choice for incidental contact.[6] For extended handling or when working with solutions, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7][8] Double-gloving can provide an additional layer of protection. Gloves should be inspected before use and changed immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[6] When there is a risk of splashing or handling larger quantities, a face shield should be worn in conjunction with goggles.[6]
-
Body Protection: A professional lab coat must be worn and fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood to control exposure to airborne dust.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk. This operational plan covers the entire lifecycle of the compound in your laboratory, from initial preparation to the final cleanup.
Preparation and Weighing
-
Designate a Work Area: All handling of solid this compound must occur within a certified chemical fume hood.[6]
-
Assemble Materials: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is inside the fume hood to minimize traffic in and out of the controlled area.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: Carefully dispense the required amount of the solid. Avoid creating dust by using gentle motions. Use a dedicated spatula and weigh paper/boat.
Experimental Procedure
-
Maintain Ventilation: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.[6]
-
Controlled Additions: If adding the solid to a reaction vessel, do so slowly and carefully to prevent puffing of the powder.
-
Monitor Reactions: Be aware of any signs of unexpected reactions. While this compound is stable under normal conditions, it is incompatible with strong oxidizing agents.[1]
Post-Procedure Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment. Wipe down the work area within the fume hood with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.[6]
-
Glassware Cleaning: Rinse all contaminated glassware with a solvent in the fume hood. This initial rinsate is considered hazardous waste and must be collected in the appropriate container.[6]
-
Doffing PPE: Remove PPE in an order that prevents cross-contamination. Gloves should be removed last, turning them inside out as you do.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]
Emergency Procedures: Planning for the Unexpected
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the responding personnel.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][9][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill:
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area as described in the cleanup procedure.
-
Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Disposal Plan: Compliant Management of Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[6]
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal, which typically involves high-temperature incineration.[6]
-
Designated Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste."
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6]
-
Collection: This includes:
-
Unused or expired this compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., weigh boats, gloves, absorbent pads).
-
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS office for guidance.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and use this guide as a supplement to, not a replacement for, institutional protocols and a thorough risk assessment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-Bromoquinoline-2-carbaldehyde | C10H6BrNO | CID 18373140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
